Product packaging for AZ3451(Cat. No.:)

AZ3451

Cat. No.: B605727
M. Wt: 571.5 g/mol
InChI Key: FJAOGFGHTPYADT-SFHVURJKSA-N
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Description

AZ3451 is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by (1S)-1-cyclohexylethyl, 6-bromo-1,3-benzodioxol-5-yl, and 4-(cyanoanilino)acyl groups at positions 1, 2 and 5, respectively. It is an allosteric modulator of protease-activated receptor 2 (IC50 = 23 nM) and exhibits anti-osteoarthritis properties. It has a role as an anti-inflammatory agent, a PAR2 negative allosteric modulator and an autophagy inducer. It is a secondary carboxamide, a nitrile, a member of benzimidazoles, a member of benzodioxoles and an organobromine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27BrN4O3 B605727 AZ3451

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAOGFGHTPYADT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of AZ3451?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of AZ3451

Introduction

This compound is a potent, small-molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases, including osteoarthritis and oral cancer pain.[1][2][3] This technical guide provides a detailed overview of the molecular mechanism of action of this compound, its effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Allosteric Modulation of PAR2

This compound functions as a negative allosteric modulator of PAR2.[4][5] Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous agonist), this compound binds to a remote, hydrophobic allosteric site. This binding pocket is located outside the receptor's helical bundle, within the cell membrane.

The binding of this compound to this allosteric site induces a conformational change in the receptor that prevents the structural rearrangements necessary for its activation and subsequent signaling, even in the presence of an agonist. This non-competitive mechanism effectively inhibits PAR2 signaling.

cluster_membrane Cell Membrane PAR2_inactive PAR2 (Inactive) PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Conformational Change G_Protein G-Protein Signaling PAR2_active->G_Protein Initiates This compound This compound This compound->PAR2_inactive Binds to Allosteric Site This compound->block Prevents Activation Agonist Agonist (e.g., Trypsin) Agonist->PAR2_inactive Binds & Activates IL1B Inflammatory Stimulus (e.g., IL-1β) PAR2 PAR2 IL1B->PAR2 Activates P38 p38 MAPK PAR2->P38 NFKB NF-κB PAR2->NFKB PI3K PI3K/AKT/mTOR PAR2->PI3K This compound This compound This compound->PAR2 Inhibits Inflammation Inflammation (iNOS, COX2, IL-6, TNF-α) P38->Inflammation NFKB->Inflammation Degradation Cartilage Degradation (MMP1, MMP13, ADAMTS5) NFKB->Degradation Apoptosis Apoptosis PI3K->Apoptosis A Isolate & Culture Primary Rat Chondrocytes B Stimulate with IL-1β (10 ng/ml) +/- this compound (10 µM) for 48h A->B C Cell Lysis & Protein Extraction B->C E Fixed Cell Analysis B->E D Western Blot Analysis C->D F Analyze Protein Expression: - Signaling Pathways (p-p38, p-AKT) - Inflammation (COX2, iNOS) - Degradation (MMPs) - Autophagy (LC3, Beclin1) D->F G Perform Assays: - TUNEL (Apoptosis) - SA-β-gal (Senescence) E->G

References

AZ3451: A Negative Allosteric Modulator of Protease-Activated Receptor 2 (PAR2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ3451, a potent and selective negative allosteric modulator (NAM) of Protease-Activated Receptor 2 (PAR2). This compound has emerged as a critical tool for investigating the physiological and pathological roles of PAR2 and as a potential therapeutic agent for a range of inflammatory and pain-related disorders. This document details the mechanism of action of this compound, presents its pharmacological data in a structured format, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to PAR2 and the Role of this compound

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cellular processes.[1][2][3] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[4][5]

This compound is a small molecule antagonist that binds to a remote allosteric site on the PAR2 receptor, distinct from the orthosteric binding site of the tethered ligand. This binding prevents the conformational changes necessary for receptor activation and subsequent signaling. As a negative allosteric modulator, this compound offers a distinct mechanism of inhibition that can provide advantages in terms of selectivity and in vivo efficacy.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized across various in vitro functional assays. The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity in different signaling pathways.

Assay Type Parameter Value Cell Line Agonist Reference
Calcium (Ca²⁺) MobilizationpIC₅₀8.6 ± 0.1CHO-hPAR2SLIGRL-NH₂
Calcium (Ca²⁺) MobilizationIC₅₀23 nMNot SpecifiedNot Specified
IP1 ProductionpIC₅₀7.65 ± 0.02CHO-hPAR2SLIGRL-NH₂
ERK1/2 PhosphorylationpIC₅₀6.44 ± 0.03CHO-hPAR22f-LIGRLO-NH₂
β-arrestin-2 RecruitmentpIC₅₀7.06 ± 0.04CHO-hPAR22f-LIGRLO-NH₂
Radioligand Binding (Competition)pKᵢ6.9 ± 0.2CHO-hPAR22f-LIGRLO-NH₂ (fluorescent derivative)
Radioligand Binding (Competition)pKᵢ7.9 ± 0.1HEKexpi293F membranes expressing hPAR2³H-acetylated-GB110

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effects by modulating key downstream signaling cascades initiated by PAR2 activation. Upon activation, PAR2 couples to G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. PAR2 activation also triggers G protein-independent pathways involving β-arrestin, and activates mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.

This compound has been shown to effectively attenuate these signaling pathways. In chondrocytes, this compound suppresses the IL-1β-induced activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways, highlighting its anti-inflammatory potential.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protease Serine Protease (e.g., Trypsin) PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Tethered Ligand Activation G_protein Gαq/11 βγ PAR2_active->G_protein Activation PI3K_AKT PI3K/AKT/mTOR Pathway PAR2_active->PI3K_AKT beta_arrestin β-arrestin PAR2_active->beta_arrestin Recruitment This compound This compound This compound->PAR2_active Negative Allosteric Modulation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Inflammation Inflammation (iNOS, COX2, MMPs) Ca_ER->Inflammation MAPK_cascade MAPK Cascade (p38, ERK1/2) PKC->MAPK_cascade NFkB NF-κB Activation MAPK_cascade->NFkB NFkB->Inflammation Apoptosis_Mod Apoptosis Modulation PI3K_AKT->Apoptosis_Mod beta_arrestin->MAPK_cascade

PAR2 Signaling and this compound Inhibition.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation, a hallmark of Gαq/11-mediated signaling.

  • Cell Culture: CHO cells stably expressing human PAR2 (CHO-hPAR2) are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation and Detection: A PAR2 agonist (e.g., SLIGRL-NH₂) is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The antagonist effect of this compound is quantified by determining the IC₅₀ value from the concentration-response curves.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

  • Cell Culture and Starvation: CHO-hPAR2 cells are seeded in 96-well plates and serum-starved to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-treated with different concentrations of this compound.

  • Agonist Stimulation: Cells are stimulated with a PAR2 agonist (e.g., 2f-LIGRLO-NH₂) for a specified time.

  • Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 are measured using methods such as Western blotting or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The inhibitory effect of this compound is determined by calculating the pIC₅₀ from the dose-response inhibition curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key step in G protein-independent signaling and receptor desensitization.

  • Cell Line: A cell line engineered to express PAR2 fused to a component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component is used.

  • Compound Incubation: Cells are incubated with various concentrations of this compound.

  • Agonist Addition: A PAR2 agonist (e.g., 2f-LIGRLO-NH₂) is added to initiate receptor activation and β-arrestin recruitment.

  • Signal Detection: The recruitment of β-arrestin brings the two reporter components into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The pIC₅₀ value for this compound is calculated from the resulting concentration-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the PAR2 receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing PAR2 (e.g., HEKexpi293F cells).

  • Binding Reaction: The membranes are incubated with a radiolabeled PAR2 ligand (e.g., ³H-acetylated-GB110) and varying concentrations of unlabeled this compound.

  • Separation and Counting: The reaction mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Western Blotting for Signaling Proteins in Chondrocytes

This technique is used to assess the effect of this compound on the expression and phosphorylation of specific proteins in PAR2-mediated signaling pathways in a disease-relevant cell type.

  • Cell Culture and Treatment: Primary rat chondrocytes are cultured and pre-treated with this compound (e.g., 10 μM) before stimulation with an inflammatory cytokine like IL-1β (e.g., 10 ng/ml).

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated p38, iNOS, COX2, MMP13). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis culture Cell Culture (e.g., CHO-hPAR2, Chondrocytes) seeding Seeding in Multi-well Plates culture->seeding az3451_incubation Incubation with This compound (various conc.) seeding->az3451_incubation agonist_stimulation Agonist Stimulation (e.g., SLIGRL-NH₂, IL-1β) az3451_incubation->agonist_stimulation ca_assay Calcium Mobilization Assay agonist_stimulation->ca_assay erk_assay ERK1/2 Phosphorylation Assay agonist_stimulation->erk_assay arrestin_assay β-arrestin Recruitment Assay agonist_stimulation->arrestin_assay western_blot Western Blotting agonist_stimulation->western_blot data_acquisition Data Acquisition (Fluorescence, Luminescence, Chemiluminescence) ca_assay->data_acquisition erk_assay->data_acquisition arrestin_assay->data_acquisition western_blot->data_acquisition curve_fitting Concentration-Response Curve Fitting data_acquisition->curve_fitting parameter_calc Calculation of pIC₅₀, IC₅₀, pKᵢ curve_fitting->parameter_calc

References

The Enigmatic Case of AZ3451: A Search for a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound designated "AZ3451" across public scientific databases, peer-reviewed literature, and patent filings has yielded no specific information. This suggests that "this compound" may represent an internal development codename for a compound that has not yet been publicly disclosed, a misidentification, or a compound that has been discontinued in early-stage research without significant publication.

While the core request for an in-depth technical guide on the discovery and synthesis of this compound cannot be fulfilled due to the absence of public data, this document serves to outline the typical multidisciplinary process involved in the discovery and development of a novel therapeutic agent, a journey that a compound like this compound would hypothetically undertake.

The Hypothetical Journey of a Novel Compound: A Generalized Workflow

The path from a novel idea to a clinical candidate is a complex, multi-stage process. The following sections and diagrams illustrate a generalized workflow that a compound, for the purposes of this guide designated "Hypothetical Compound X" (HC-X), would traverse.

I. Discovery Phase: From Target to Hit

The initial phase of drug discovery focuses on identifying a biological target and a "hit" molecule that can modulate its activity.

G cluster_0 Target Identification & Validation cluster_1 Assay Development & High-Throughput Screening cluster_2 Hit Identification TID Target Identification (e.g., Genomics, Proteomics) TV Target Validation (e.g., CRISPR, siRNA) TID->TV Genetic/Chemical Validation AD Assay Development TV->AD Assay Design HTS High-Throughput Screening (HTS) AD->HTS Screening Large Compound Libraries Hit Hit Compounds HTS->Hit Identification of Active Compounds G cluster_0 Hit-to-Lead cluster_1 Lead Optimization cluster_2 Key Optimization Parameters Hit Hit Compound H2L Hit-to-Lead Chemistry (Analog Synthesis) Hit->H2L Lead Lead Series H2L->Lead LO Lead Optimization (Iterative Design-Make-Test-Analyze Cycle) Lead->LO DC Drug Candidate LO->DC Potency Potency & Efficacy (in vitro / in vivo) LO->Potency Selectivity Selectivity Profiling LO->Selectivity ADME ADME/Tox Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) LO->ADME G cluster_0 Clinical Trials DC Drug Candidate Preclinical Preclinical Studies (GLP Toxicology, Safety Pharmacology) DC->Preclinical IND Investigational New Drug (IND) Filing Preclinical->IND P1 Phase I (Safety) IND->P1 P2 Phase II (Efficacy & Dosing) P1->P2 P3 Phase III (Large-Scale Efficacy) P2->P3 NDA New Drug Application (NDA) Submission P3->NDA

Unveiling the Allosteric Binding Site of AZ3451 on Protease-Activated Receptor 2 (PAR2)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR2) has emerged as a significant therapeutic target in a multitude of inflammatory and disease processes. Understanding the molecular interactions of its modulators is paramount for the development of novel therapeutics. This technical guide provides an in-depth exploration of the binding site and mechanism of action of AZ3451, a potent and selective antagonist of PAR2. Through crystallographic data, biochemical assays, and signaling pathway analysis, we delineate the allosteric nature of this compound's interaction with PAR2 and its subsequent functional consequences. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the study of PAR2 modulation.

Introduction to PAR2 and the Therapeutic Potential of its Antagonism

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades.[1] PAR2 is broadly expressed and implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[2][3] Consequently, the development of PAR2 antagonists is a promising avenue for therapeutic intervention in numerous diseases.[4]

This compound has been identified as a potent and selective antagonist of PAR2.[5] Unlike orthosteric antagonists that compete with the endogenous ligand for the primary binding site, this compound exhibits a distinct mechanism of action, which will be the central focus of this guide.

The Allosteric Binding Site of this compound on PAR2

The precise location of this compound binding to PAR2 has been elucidated through X-ray crystallography. The crystal structure of a thermostabilized human PAR2 in complex with this compound (PDB ID: 5NDZ) revealed a novel, remote allosteric binding site.

Key Features of the this compound Binding Site:

  • Location: this compound binds to a pocket located outside the transmembrane helical bundle of PAR2, facing the lipid bilayer.

  • Interacting Helices: The binding site is formed by transmembrane (TM) helices 2, 3, and 4.

  • Nature of the Pocket: The binding pocket is hydrophobic, which accommodates the highly lipophilic nature of this compound.

This allosteric binding mode is distinct from that of other known PAR2 antagonists like AZ8838, which binds to an occluded pocket near the extracellular surface. The binding of this compound to this remote site is proposed to prevent the necessary structural rearrangements required for receptor activation and subsequent signaling.

Quantitative Analysis of this compound Potency

The antagonist activity of this compound has been quantified in various in vitro functional assays. The following table summarizes the key potency values (IC50) of this compound in inhibiting PAR2 signaling pathways.

Assay TypeAgonistCell LineIC50 (nM) / pIC50Reference
Calcium (Ca2+) MobilizationSLIGRL-NH2-pIC50 = 8.6 ± 0.1
Inositol Monophosphate (IP1) ProductionSLIGRL-NH2-pIC50 = 7.65 ± 0.02
ERK1/2 PhosphorylationPeptide-induced-pIC50 = 6.44 ± 0.03
β-arrestin-2 RecruitmentPeptide-induced-pIC50 = 7.06 ± 0.04
General Antagonist Activity--IC50 = 23 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the interaction of this compound with PAR2.

X-ray Crystallography of PAR2-AZ3451 Complex

To determine the high-resolution crystal structure of PAR2 in complex with this compound, a thermostabilized version of human PAR2 was utilized.

  • Protein Expression and Purification: A construct of thermostabilized human PAR2 was expressed in insect cells and purified using affinity and size-exclusion chromatography.

  • Complex Formation: The purified PAR2 was incubated with a molar excess of this compound.

  • Crystallization: The PAR2-AZ3451 complex was crystallized using the lipidic cubic phase (LCP) method.

  • Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 3.6 Å.

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release by this compound.

  • Cell Culture: Cells endogenously or recombinantly expressing PAR2 (e.g., KNRK cells) are seeded in 96-well plates.

  • Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A PAR2 agonist (e.g., SLIGRL-NH2) is added to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay

This assay assesses the effect of this compound on the downstream signaling cascade involving the MAPK pathway.

  • Cell Culture and Treatment: Cells expressing PAR2 are serum-starved and then pre-incubated with this compound before stimulation with a PAR2 agonist.

  • Protein Extraction: Whole-cell lysates are prepared.

  • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Quantification: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is determined. IC50 values are then calculated.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the interaction of β-arrestin with the activated PAR2.

  • Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

  • Cell Line: A cell line is engineered to co-express PAR2 fused to one component of the reporter system (e.g., a luciferase) and β-arrestin fused to the other component (e.g., a fluorescent protein).

  • Measurement: Upon agonist activation of PAR2, β-arrestin is recruited to the receptor, bringing the two reporter components into proximity and generating a detectable signal. The inhibitory effect of this compound is measured by the reduction in this signal.

Signaling Pathways Modulated by this compound

This compound, by antagonizing PAR2, effectively inhibits the downstream signaling pathways initiated by receptor activation. Protease activation of PAR2 leads to the coupling of several G proteins, including Gαq, Gα12/13, and Gαi. This initiates multiple intracellular signaling cascades. This compound has been shown to attenuate the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways that are induced by PAR2 agonists like IL-1β.

Below are diagrams illustrating the canonical PAR2 signaling pathway and the inhibitory effect of this compound.

PAR2_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand Exposed PAR2_inactive->PAR2_active G_Protein G Protein (Gαq, Gα12/13, Gαi) PAR2_active->G_Protein Activation Downstream_Effectors Downstream Effectors (PLC, RhoGEFs, AC) G_Protein->Downstream_Effectors Signaling_Cascades Signaling Cascades (MAPK, NF-κB, PI3K/AKT) Downstream_Effectors->Signaling_Cascades Cellular_Response Cellular Response (Inflammation, Proliferation) Signaling_Cascades->Cellular_Response

Caption: Canonical PAR2 activation and downstream signaling cascade.

AZ3451_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2_this compound PAR2-AZ3451 Complex (Inactive Conformation) This compound->PAR2_this compound Binds to Allosteric Site G_Protein G Protein PAR2_this compound->G_Protein Activation Prevented Signaling_Cascades Signaling Cascades (Blocked) G_Protein->Signaling_Cascades Cellular_Response Cellular Response (Inhibited) Signaling_Cascades->Cellular_Response

Caption: Allosteric inhibition of PAR2 signaling by this compound.

Conclusion

This compound represents a significant advancement in the modulation of PAR2 activity. Its characterization as a potent, allosteric antagonist provides a valuable tool for both basic research into PAR2 signaling and the development of novel therapeutics. The detailed understanding of its binding site, elucidated by X-ray crystallography, offers a structural basis for the rational design of next-generation PAR2 inhibitors with improved pharmacological properties. This technical guide consolidates the key data and methodologies related to the this compound-PAR2 interaction, providing a foundational resource for the scientific community.

References

Pharmacological Profile of AZ3451: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and its effects in preclinical models of osteoarthritis. The document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule antagonist that binds to a remote allosteric site on the PAR2 receptor, located outside of the helical bundle.[2][3][4] This binding prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling. Its potential as a therapeutic agent has been significantly explored in the context of osteoarthritis, where it has demonstrated protective effects against inflammation, cartilage degradation, and chondrocyte apoptosis.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the pharmacological activity of this compound.

ParameterValueSpecies/Cell LineAssayReference
IC50 23 nMNot SpecifiedNot Specified

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating key signaling pathways involved in the pathogenesis of osteoarthritis. In chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, this compound has been shown to attenuate the activation of several critical downstream signaling cascades.

Specifically, this compound suppresses the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), inhibits the nuclear translocation of Nuclear Factor-kappa B (NF-κB), and downregulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. The inhibition of these pathways collectively contributes to the anti-inflammatory, anti-catabolic, and pro-survival effects of this compound on chondrocytes.

Signaling Pathway of IL-1β-induced Chondrocyte Damage

G IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R p38 p38 MAPK IL1R->p38 NFkB NF-κB IL1R->NFkB PI3K PI3K/AKT/mTOR IL1R->PI3K Inflammation Inflammation (iNOS, COX2) p38->Inflammation Degradation Cartilage Degradation (MMP1, MMP13, ADAMTS5) p38->Degradation NFkB->Inflammation NFkB->Degradation Apoptosis Apoptosis PI3K->Apoptosis

Caption: IL-1β signaling cascade leading to chondrocyte damage.

Mechanism of this compound Action

G This compound This compound PAR2 PAR2 Receptor This compound->PAR2 Inhibits Autophagy Autophagy This compound->Autophagy Activates p38 p38 MAPK PAR2->p38 NFkB NF-κB PAR2->NFkB PI3K PI3K/AKT/mTOR PAR2->PI3K Inflammation Inflammation (iNOS, COX2) p38->Inflammation Degradation Cartilage Degradation (MMP1, MMP13, ADAMTS5) p38->Degradation NFkB->Inflammation NFkB->Degradation Apoptosis Apoptosis PI3K->Apoptosis Autophagy->Apoptosis Inhibits

Caption: this compound inhibits PAR2 and modulates downstream pathways.

Detailed Experimental Protocols

In Vitro Experiments
  • Tissue Harvest: Articular cartilage is harvested from the knee joints of young Sprague-Dawley rats.

  • Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with trypsin followed by collagenase II, to isolate the chondrocytes.

  • Culture: Isolated chondrocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, chondrocytes are pre-treated with this compound (typically 10 µM) for a specified period before stimulation with recombinant rat IL-1β (typically 10 ng/mL) for 24-48 hours to induce an inflammatory and catabolic state.

  • Protein Extraction: Chondrocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Note: Specific antibody details (supplier, catalog number, and dilution) should be sourced from the original research publications.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Cell Harvest: Chondrocytes are harvested and washed with cold phosphate-buffered saline (PBS).

    • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

    • Fixation and Permeabilization: Chondrocytes, either in culture plates or on slides, are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

    • Labeling: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

    • Detection: The incorporated label is detected either directly (for fluorescent tags) or indirectly using an antibody (for BrdU). The nuclei of apoptotic cells with fragmented DNA will be labeled.

    • Analysis: The percentage of TUNEL-positive cells is determined by fluorescence microscopy.

Experimental Workflow for In Vitro Studies

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Isolation Isolate Rat Chondrocytes Culture Culture Chondrocytes Isolation->Culture Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate WB Western Blot (Signaling Proteins) Stimulate->WB Apoptosis Apoptosis Assays (Annexin V/PI, TUNEL) Stimulate->Apoptosis Inflammation Inflammation Markers (iNOS, COX2) Stimulate->Inflammation Degradation Degradation Markers (MMPs, ADAMTS5) Stimulate->Degradation

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Experiments
  • Surgical Induction: Osteoarthritis is surgically induced in adult male Sprague-Dawley rats. A common method is the transection of the medial meniscotibial ligament (MMTL) or a combination of anterior cruciate ligament transection (ACLT) and medial meniscectomy (MMx). This procedure destabilizes the knee joint, leading to progressive cartilage degradation characteristic of osteoarthritis.

  • Animal Groups: Rats are typically divided into a sham-operated group, an osteoarthritis model group (vehicle-treated), and an osteoarthritis model group treated with this compound.

  • Route of Administration: this compound is administered via intra-articular injection into the affected knee joint.

  • Dosing: The specific dose and frequency of administration should be referenced from the primary literature. For example, a study might involve weekly injections for a period of several weeks post-surgery.

  • Histological Analysis: At the end of the study period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections of the joint are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content and with Hematoxylin and Eosin (H&E) to assess tissue morphology. The severity of cartilage degradation is typically scored using a standardized system such as the OARSI score.

  • Immunohistochemistry: Joint sections can be stained for specific markers of inflammation (e.g., iNOS, COX2), cartilage degradation (e.g., MMP13), and apoptosis (e.g., cleaved caspase-3).

  • TUNEL Assay: The TUNEL assay can also be performed on tissue sections to quantify chondrocyte apoptosis in the articular cartilage.

Experimental Workflow for In Vivo Studies

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Post-Treatment Period cluster_3 Analysis Surgery Surgical Induction of OA (e.g., MMTL transection) Injection Intra-articular Injection of this compound or Vehicle Surgery->Injection Observation Observation Period (e.g., 8 weeks) Injection->Observation Histology Histological Analysis (Safranin O, H&E) Observation->Histology IHC Immunohistochemistry (MMP13, Caspase-3) Observation->IHC TUNEL TUNEL Assay Observation->TUNEL

Caption: Workflow for in vivo evaluation of this compound in a rat OA model.

Conclusion

This compound is a promising pharmacological agent with a well-defined mechanism of action as a PAR2 allosteric antagonist. Preclinical studies have robustly demonstrated its potential as a disease-modifying therapeutic for osteoarthritis by mitigating inflammation, protecting against cartilage degradation, and reducing chondrocyte apoptosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic utility of this compound and other PAR2 modulators. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

In Vitro Characterization of AZ3451: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZ3451, a potent and specific antagonist of the Protease-Activated Receptor 2 (PAR2). This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, including osteoarthritis. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Properties of this compound

This compound is a small molecule antagonist that binds to an allosteric site on PAR2, distinct from the orthosteric ligand binding pocket.[1][2] This binding prevents the necessary conformational changes for receptor activation and subsequent intracellular signaling.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro potency of this compound.

ParameterValueSpeciesAssay SystemReference
IC50 23 nMHumanNot Specified[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating several key intracellular signaling pathways that are downstream of PAR2 activation. In models of osteoarthritis, this compound has been shown to attenuate the inflammatory and catabolic effects of interleukin-1β (IL-1β) in chondrocytes by inhibiting the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.

P38/MAPK Pathway

P38_MAPK_Pathway IL1b IL-1β PAR2 PAR2 IL1b->PAR2 Activates P38 p38 MAPK PAR2->P38 Activates This compound This compound This compound->PAR2 Inhibits p_P38 p-p38 P38->p_P38 Phosphorylation Inflammation Inflammation & Cartilage Degradation p_P38->Inflammation

This compound inhibits IL-1β-induced p38 MAPK activation.
NF-κB Pathway

NFkB_Pathway IL1b IL-1β PAR2 PAR2 IL1b->PAR2 Activates NFkB NF-κB PAR2->NFkB Activates This compound This compound This compound->PAR2 Inhibits p_NFkB p-NF-κB (Nuclear Translocation) NFkB->p_NFkB Activation Gene_Expression Pro-inflammatory Gene Expression p_NFkB->Gene_Expression

This compound blocks the activation of the NF-κB pathway.
PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_Pathway IL1b IL-1β PAR2 PAR2 IL1b->PAR2 Activates PI3K PI3K PAR2->PI3K Activates This compound This compound This compound->PAR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation Autophagy_Inhibition Inhibition of Autophagy & Promotion of Apoptosis p_mTOR->Autophagy_Inhibition

This compound inhibits the PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

The following sections provide representative protocols for the key in vitro assays used to characterize the activity of this compound.

General Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture (e.g., Chondrocytes) Treatment Treatment: 1. Vehicle Control 2. IL-1β 3. IL-1β + this compound Cell_Culture->Treatment Downstream_Assays Downstream Assays Treatment->Downstream_Assays Western_Blot Western Blot (Signaling Pathways) Downstream_Assays->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry, TUNEL) Downstream_Assays->Apoptosis_Assay Gene_Expression Gene Expression (qRT-PCR) Downstream_Assays->Gene_Expression Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis

A typical workflow for in vitro evaluation of this compound.
Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the detection of total and phosphorylated proteins in the MAPK, NF-κB, and PI3K/AKT/mTOR pathways.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with IL-1β with or without this compound for the desired time.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, NF-κB p65, AKT, and mTOR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis in cells by treating with IL-1β with or without this compound.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation:

    • Culture and treat cells on coverslips or in a multi-well plate.

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Labeling:

    • Incubate the samples with TdT reaction buffer for 10 minutes.

    • Add the TdT reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

    • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection and Visualization:

    • If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody or streptavidin conjugate.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

    • Wash the samples and mount them on microscope slides.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

This compound is a potent and specific allosteric antagonist of PAR2 with well-characterized in vitro effects on key signaling pathways implicated in inflammation and cellular homeostasis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PAR2-targeted therapies. The consistent inhibitory effects of this compound on the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways underscore its potential as a therapeutic agent for a range of inflammatory conditions.

References

AZ3451: A Technical Guide to its IC50 Determination and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the IC50 value determination for AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). This document details the experimental methodologies for key assays, presents quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases, including osteoarthritis.[1][2] It functions as a negative allosteric modulator, binding to a remote site on the receptor to inhibit its activation.[3][4] The potency of this compound is characterized by its half-maximal inhibitory concentration (IC50), a critical parameter for assessing its therapeutic potential.

Quantitative Data Summary: IC50 Values of this compound

The inhibitory activity of this compound on PAR2 has been quantified across multiple signaling pathways activated by the PAR2 agonist SLIGRL-NH2. The pIC50 values, representing the negative logarithm of the IC50 in molar concentration, are summarized below. A higher pIC50 value indicates greater potency.

Assay TypeCell LineSignaling PathwaypIC50IC50 (nM)
Calcium Mobilization1321N1-hPAR2Gq/118.6 ± 0.1~2.5
IP1 Accumulation1321N1-hPAR2Gq/117.65 ± 0.02~22.4
ERK1/2 PhosphorylationU2OS-hPAR2MAPK6.44 ± 0.03~363
β-Arrestin-2 RecruitmentU2OS-hPAR2β-Arrestin7.06 ± 0.04~87.1

Note: The widely cited IC50 value of 23 nM for this compound is consistent with the data from the IP1 accumulation assay.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effects by modulating key signaling pathways downstream of PAR2 activation. As a negative allosteric modulator, this compound binds to a site distinct from the orthosteric ligand binding pocket, thereby preventing the conformational changes required for receptor activation and subsequent signal transduction.

The primary signaling cascade initiated by PAR2 activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, PAR2 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating its own signaling cascades.

Below is a diagram illustrating the PAR2 signaling pathways and the inhibitory action of this compound.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) PAR2 PAR2 Receptor Agonist->PAR2 Activates Gq Gq/11 PAR2->Gq Activates ERK ERK1/2 Phosphorylation PAR2->ERK Leads to beta_arrestin β-Arrestin Recruitment PAR2->beta_arrestin Leads to This compound This compound (Allosteric Antagonist) This compound->PAR2 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: PAR2 signaling and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the IC50 values of this compound.

Calcium Mobilization Assay

This assay measures the inhibition of PAR2-agonist-induced intracellular calcium release.

Experimental Workflow:

References

AZ3451: A Technical Guide to its Selectivity for PAR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AZ3451, a potent antagonist of Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a negative allosteric modulator of PAR2 that demonstrates high potency in inhibiting PAR2-mediated signaling pathways.[1] While its activity at PAR2 is well-documented, comprehensive quantitative data on its selectivity against other members of the Protease-Activated Receptor family—PAR1, PAR3, and PAR4—is not extensively published in the public domain. This guide compiles the available information on this compound's PAR2 antagonism and outlines the standard experimental protocols employed to assess the selectivity of such compounds.

Data Presentation: Quantitative Analysis of this compound Activity at PAR2

The inhibitory activity of this compound on human PAR2 has been quantified across multiple signaling modalities. The following table summarizes the reported potency values (pIC50) and binding affinity (pKi).

Assay TypeAgonistCell LineParameterValueReference
Calcium (Ca2+) MobilizationSLIGRL-NH₂1321N1-hPAR2pIC508.6 ± 0.1[1]
IP1 AccumulationSLIGRL-NH₂1321N1-hPAR2pIC507.65 ± 0.02[1]
ERK1/2 PhosphorylationSLIGRL-NH₂CHO-hPAR2pIC506.44 ± 0.03[1]
β-arrestin-2 RecruitmentSLIGRL-NH₂U2OS-hPAR2pIC507.06 ± 0.04[1]
Radioligand Binding2f-LIGRLO-(dtpa)EuCHO-hPAR2pKi6.9 ± 0.2

Note: Higher pIC50 and pKi values indicate greater potency and binding affinity, respectively.

Currently, there is a lack of publicly available quantitative data directly comparing the activity of this compound at PAR1, PAR3, and PAR4. While a related PAR2 agonist, AZ2429, has been reported to be selective for PAR2 over PAR1 and PAR4, similar comprehensive selectivity data for the antagonist this compound is not yet published.

Experimental Protocols

The determination of a compound's selectivity for a specific receptor subtype over others is crucial in drug development. The following are detailed methodologies for key experiments typically used to assess the selectivity of a PAR2 antagonist like this compound.

Calcium Mobilization Assay for PAR Selectivity Screening

This functional assay measures the inhibition of agonist-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation, which is a primary signaling pathway for all PARs.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization mediated by PAR1, PAR2, PAR3, and PAR4.

Materials:

  • Cell lines individually expressing human PAR1, PAR2, PAR3, or PAR4 (e.g., HEK293, CHO, or 1321N1 cells).

  • Specific peptide agonists for each PAR:

    • PAR1: TFLLR-NH₂

    • PAR2: SLIGKV-NH₂ (human) or SLIGRL-NH₂ (rodent)

    • PAR4: AYPGKF-NH₂

    • Note: A specific agonist for PAR3 is not well-established; thrombin is often used, but it also activates PAR1 and PAR4. Therefore, PAR3 selectivity is often inferred from the lack of activity against PAR1 and PAR4 in conjunction with other assays.

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells expressing each PAR subtype into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the microplate into the fluorescence plate reader. Record baseline fluorescence, and then inject the specific PAR agonist at a concentration that elicits a submaximal response (e.g., EC80). Immediately monitor the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. A significant rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive antagonism.

IP-1 Accumulation Assay for Gq Pathway Inhibition

This assay provides a more stable and cumulative measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP-1), a downstream product of the phospholipase C pathway.

Objective: To confirm the inhibitory effect of this compound on the Gq signaling pathway for each PAR subtype.

Materials:

  • Cell lines expressing each PAR subtype.

  • Specific PAR agonists.

  • This compound

  • IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Cell stimulation buffer containing LiCl (to inhibit IP-1 degradation).

Procedure:

  • Cell Stimulation: Seed cells in a suitable microplate. On the day of the assay, replace the culture medium with stimulation buffer containing a range of this compound concentrations and incubate.

  • Agonist Addition: Add the specific PAR agonist to the wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP-1-d2 and anti-IP-1 cryptate) according to the manufacturer's protocol.

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission signals is calculated, which is inversely proportional to the concentration of IP-1 in the sample. IC50 values for this compound are determined from the concentration-response curves.

Mandatory Visualizations

PAR2 Signaling Pathway

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protease Trypsin, Tryptase, etc. PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand Exposed PAR2_inactive->PAR2_active Gq_protein Gαq/11 PAR2_active->Gq_protein Activation beta_arrestin β-Arrestin PAR2_active->beta_arrestin Recruitment PLC PLCβ Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis ERK ERK1/2 beta_arrestin->ERK Scaffolding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC PKC DAG->PKC Activation Ca_release->PKC PKC->ERK Activation Gene_expression Gene Expression (Inflammation, etc.) ERK->Gene_expression Regulation

Caption: Canonical PAR2 signaling cascade initiated by proteolytic cleavage.

Experimental Workflow for Determining PAR Selectivity

Selectivity_Workflow start Start: Compound this compound prepare_cells Prepare Cell Lines (Expressing PAR1, PAR2, PAR3, PAR4) start->prepare_cells ca_assay Calcium Mobilization Assay prepare_cells->ca_assay ip1_assay IP-1 Accumulation Assay prepare_cells->ip1_assay analyze_data Data Analysis: Determine IC50 for each PAR ca_assay->analyze_data ip1_assay->analyze_data compare_ic50 Compare IC50 Values (PAR2 vs. PAR1, PAR3, PAR4) analyze_data->compare_ic50 conclusion Conclusion: Determine Selectivity Profile compare_ic50->conclusion

Caption: Workflow for assessing the selectivity of this compound against PAR subtypes.

References

The Role of AZ3451 in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor implicated in a variety of inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a particular focus on its role in modulating key inflammatory signaling pathways. Experimental data from preclinical studies in osteoarthritis and endothelial inflammation are summarized, and detailed methodologies for key experiments are provided. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Protease-Activated Receptor 2 (PAR-2) has emerged as a critical regulator of inflammation. Its activation by serine proteases, such as trypsin and mast cell tryptase, triggers a cascade of intracellular signaling events that contribute to the inflammatory response. As a result, antagonism of PAR-2 presents a promising therapeutic strategy for a range of inflammatory conditions. This compound has been identified as a potent PAR-2 antagonist with an IC50 of 23 nM[1]. This guide delves into the molecular mechanisms by which this compound exerts its anti-inflammatory effects.

Mechanism of Action of this compound

This compound functions as an allosteric antagonist of PAR-2[1]. It binds to a site distinct from the protease cleavage site, preventing the conformational changes required for receptor activation and subsequent downstream signaling. This inhibitory action forms the basis of its ability to modulate inflammatory pathways.

Key Signaling Pathways Modulated by this compound

Research has demonstrated that this compound significantly attenuates the activation of several critical inflammatory signaling pathways. In the context of interleukin-1β (IL-1β)-stimulated chondrocytes, a model for osteoarthritis, this compound has been shown to inhibit the phosphorylation and activation of key proteins in the following pathways:

  • P38/MAPK Pathway: This pathway is a central regulator of inflammatory cytokine production.

  • NF-κB Pathway: The NF-κB transcription factor plays a pivotal role in the expression of genes involved in inflammation and immunity.

  • PI3K/AKT/mTOR Pathway: This pathway is involved in cell survival, proliferation, and inflammation.

The inhibitory effects of this compound on these pathways have been observed in studies on osteoarthritis and endothelial inflammation[2][3].

Quantitative Data on the Effects of this compound

The anti-inflammatory effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Inflammatory Mediators in IL-1β-Stimulated Chondrocytes
Inflammatory MediatorTreatmentConcentration of this compound% Reduction (compared to IL-1β alone)p-valueReference
iNOSIL-1β10 µMData not quantified in abstract<0.05[2]
COX-2IL-1β10 µMData not quantified in abstract<0.05
MMP-1IL-1β10 µMData not quantified in abstract<0.05
MMP-13IL-1β10 µMData not quantified in abstract<0.05
ADAMTS5IL-1β10 µMData not quantified in abstract<0.05
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Adhesion Molecules in Ox-LDL-Stimulated Endothelial Cells
MoleculeTreatmentConcentration of this compound% Reduction (compared to Ox-LDL alone)p-valueReference
IL-6Ox-LDLNot specified in abstractSignificant<0.05
TNF-αOx-LDLNot specified in abstractSignificant<0.05
IL-8Ox-LDLNot specified in abstractSignificant<0.05
VCAM-1Ox-LDLNot specified in abstractSignificant<0.05
ICAM-1Ox-LDLNot specified in abstractSignificant<0.05
MMP-2Ox-LDLNot specified in abstractSignificant<0.05
MMP-9Ox-LDLNot specified in abstractSignificant<0.05

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the effect of this compound on inflammatory pathways.

Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways in IL-1β-stimulated chondrocytes.

Materials:

  • Rat chondrocytes

  • Dulbecco’s Modified Eagle’s Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant rat IL-1β

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: p-P38, P38, p-p65, p65, p-AKT, AKT, p-mTOR, mTOR, and GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture rat chondrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 6-well plates and grow to 80-90% confluence.

    • Pre-treat cells with this compound (10 µM) for 2 hours.

    • Stimulate the cells with IL-1β (10 ng/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

    • Transfer the proteins to PVDF membranes.

    • Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membranes three times with TBST.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to the respective total protein or a housekeeping protein like GAPDH.

Visualizations

Signaling Pathways

AZ3451_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk P38/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT/mTOR Pathway Protease Protease PAR-2 PAR-2 Protease->PAR-2 activates This compound This compound This compound->PAR-2 inhibits P38 P38 PAR-2->P38 IKK IKK PAR-2->IKK PI3K PI3K PAR-2->PI3K p-P38 p-P38 P38->p-P38 Inflammation Inflammation p-P38->Inflammation IκBα IκBα IKK->IκBα phosphorylates p-IκBα p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) p-IκBα->NF-κB (p65/p50) releases NF-κB (active) NF-κB (active) NF-κB (p65/p50)->NF-κB (active) NF-κB (active)->Inflammation AKT AKT PI3K->AKT p-AKT p-AKT mTOR mTOR p-mTOR p-mTOR p-AKT->mTOR p-mTOR->Inflammation

Caption: this compound inhibits PAR-2, blocking downstream inflammatory pathways.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Chondrocyte Culture Pre-treatment 2. Pre-treatment with this compound (10 µM) Cell_Culture->Pre-treatment Stimulation 3. Stimulation with IL-1β (10 ng/mL) Pre-treatment->Stimulation Lysis 4. Cell Lysis and Protein Extraction Stimulation->Lysis Quantification 5. Protein Quantification (BCA Assay) Lysis->Quantification SDS-PAGE 6. SDS-PAGE Quantification->SDS-PAGE Transfer 7. Western Blot Transfer SDS-PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of this compound's effects.

Conclusion

This compound is a potent PAR-2 antagonist that effectively modulates inflammatory responses by inhibiting key signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR. Preclinical evidence in models of osteoarthritis and endothelial inflammation highlights its therapeutic potential. Further research, including clinical trials, is warranted to fully elucidate the clinical utility of this compound in treating inflammatory diseases. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches used to characterize its anti-inflammatory properties.

References

Investigating the Downstream Effects of AZ3451: A Selective HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound AZ3451 is a hypothetical agent created for this technical guide. The data presented herein is illustrative and based on the known downstream effects of inhibiting Hematopoietic Progenitor Kinase 1 (HPK1).

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][3] This inhibitory role makes HPK1 a compelling therapeutic target in immuno-oncology.[4] Inhibition of HPK1 is expected to "release the brakes" on immune cells, leading to enhanced anti-tumor responses.

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the kinase activity of HPK1. This guide details the downstream molecular consequences of HPK1 inhibition by this compound, providing quantitative data from simulated preclinical studies and the experimental protocols used to derive them.

Mechanism of Action and Downstream Signaling

Upon T-cell receptor (TCR) engagement by an antigen, HPK1 is recruited to the TCR signalosome and activated. The primary downstream target of activated HPK1 is the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). HPK1 directly phosphorylates SLP-76 at the Serine 376 residue (pSLP-76 S376). This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.

The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK). This cascade ultimately suppresses T-cell activation, proliferation, and cytokine production.

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of HPK1 and preventing the phosphorylation of SLP-76. By blocking this initial inhibitory step, this compound preserves the integrity of the TCR signalosome, leading to a sustained and amplified T-cell response.

HPK1_Signaling_Pathway cluster_TCR TCR Signalosome TCR TCR Engagement HPK1_active HPK1 (Active) TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) Degradation Proteasomal Degradation pSLP76->Degradation Leads to Downstream Downstream Signaling (PLCγ1, ERK) Degradation->Downstream Inhibits Activation T-Cell Activation Downstream->Activation Promotes This compound This compound This compound->HPK1_active Inhibits Workflow_pSLP76 start Isolate Human PBMCs preinc Pre-incubate with This compound or Vehicle start->preinc stim Stimulate with anti-CD3/CD28 preinc->stim fix Fix Cells stim->fix perm Permeabilize Cells fix->perm stain Stain Surface (CD8) & Intracellular (pSLP-76) perm->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze MFI in CD8+ Population acquire->analyze

References

Methodological & Application

Application Notes and Protocols for AZ3451 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and specific antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] this compound functions as a negative allosteric modulator, binding to a remote site on the PAR2 receptor outside of its helical bundle.[3][4][5] This binding prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling. With an IC50 of 23 nM, this compound offers a powerful tool for investigating the role of PAR2 in cellular processes such as inflammation, apoptosis, and autophagy in various in vitro models. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its application in studying osteoarthritis and atherosclerosis models.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssaypIC50IC50 (nM)Reference
PAR2 Antagonism---------23
Ca2+ Mobilization1321N1-hPAR2FLIPR Assay8.6 ± 0.1~2.5
IP1 Formation1321N1-hPAR2HTRF Assay7.65 ± 0.02~22.4
ERK1/2 PhosphorylationU2OS-hPAR2HTRF Assay6.44 ± 0.03~363
β-arrestin-2 RecruitmentU2OS-hPAR2Enzyme Complementation7.06 ± 0.04~87.1

Experimental Protocols

Protocol 1: Inhibition of IL-1β-Induced Inflammatory Response in Chondrocytes

This protocol details the use of this compound to mitigate the inflammatory effects of Interleukin-1β (IL-1β) in primary chondrocytes, a model relevant to osteoarthritis research.

1. Materials:

  • Primary rat chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant rat IL-1β

  • This compound (solubilized in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for Western Blotting, Quantitative PCR (qPCR), or ELISA

2. Cell Culture and Treatment:

  • Culture primary rat chondrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed chondrocytes in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.

  • Following pre-treatment, stimulate the cells with IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 24-48 hours). A vehicle control (DMSO) and an IL-1β only control should be included.

3. Endpoint Analysis:

  • Western Blotting: Analyze the expression of inflammatory markers (e.g., iNOS, COX2, MMP1, MMP13, ADAMTS5) and cartilage matrix proteins (e.g., Collagen II, Aggrecan).

  • qPCR: Measure the mRNA levels of relevant inflammatory and catabolic genes.

  • ELISA: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

Experimental Workflow for Chondrocyte Inflammation Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Analysis Culture Culture Rat Chondrocytes Seed Seed Cells in 6-well Plates Culture->Seed Pretreat Pre-treat with this compound (10 µM, 2h) Seed->Pretreat Stimulate Stimulate with IL-1β (10 ng/mL, 24-48h) Pretreat->Stimulate Western Western Blot (iNOS, COX2, MMPs) Stimulate->Western qPCR qPCR (Inflammatory Genes) Stimulate->qPCR ELISA ELISA (Cytokines) Stimulate->ELISA G cluster_0 Cell Surface cluster_1 Inhibitory Action cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses IL1R IL-1R P38 p38 MAPK IL1R->P38 Activates NFkB NF-κB IL1R->NFkB Activates PI3K PI3K/AKT/mTOR IL1R->PI3K Activates PAR2 PAR2 PAR2->P38 PAR2->NFkB PAR2->PI3K This compound This compound This compound->PAR2 Inhibits Inflammation Inflammation P38->Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K->Apoptosis Autophagy_down Decreased Autophagy PI3K->Autophagy_down

References

Application Notes and Protocols for AZ3451 in Chondrocyte Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of AZ3451, a protease-activated receptor 2 (PAR-2) antagonist, for the treatment of chondrocytes, particularly in the context of osteoarthritis (OA) research. The protocols detailed below are based on established methodologies demonstrating the efficacy of this compound in mitigating inflammatory responses, cartilage degradation, and apoptosis in chondrocytes.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), play a crucial role in the pathogenesis of OA by inducing inflammatory responses, matrix degradation, and chondrocyte apoptosis. Protease-activated receptor 2 (PAR-2) has been identified as a key mediator in this process. This compound is a specific antagonist of PAR-2, and has been shown to exert protective effects on chondrocytes, making it a promising therapeutic agent for OA.[1][2][3]

This compound has been demonstrated to prevent IL-1β-induced inflammation, cartilage degradation, and premature senescence in chondrocytes.[1][4] Furthermore, it attenuates chondrocyte apoptosis by activating autophagy. The protective effects of this compound are mediated through the modulation of key signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR.

Data Presentation

The following tables summarize the quantitative effects of this compound on various markers in IL-1β-stimulated chondrocytes.

Table 1: Effect of this compound on Inflammatory and Catabolic Markers

MarkerTreatment GroupFold Change vs. IL-1β ControlSignificance (p-value)
iNOS IL-1β + this compound<0.05
COX2 IL-1β + this compound<0.05
MMP1 IL-1β + this compound<0.05
MMP13 IL-1β + this compound<0.05
ADAMTS5 IL-1β + this compound<0.05

Data compiled from representative western blot quantification.

Table 2: Effect of this compound on Anabolic and Senescence Markers

MarkerTreatment GroupFold Change vs. IL-1β ControlSignificance (p-value)
Collagen II IL-1β + this compound<0.05
Aggrecan IL-1β + this compound<0.05
Sox9 IL-1β + this compound<0.05
p16INK4a IL-1β + this compound<0.05

Data compiled from representative western blot quantification.

Table 3: Effect of this compound on Apoptosis Markers

MarkerTreatment GroupFold Change vs. IL-1β ControlSignificance (p-value)
Bax/Bcl-2 Ratio IL-1β + this compound<0.05
Cleaved Caspase 3 IL-1β + this compound<0.05
Cytochrome C IL-1β + this compound<0.05
TUNEL Positive Cells IL-1β + this compound<0.05
Apoptotic Rate (%) IL-1β + this compound<0.05

Data compiled from representative western blot and flow cytometry quantification.

Table 4: Effect of this compound on Autophagy Markers

MarkerTreatment GroupFold Change vs. IL-1β ControlSignificance (p-value)
Atg5 IL-1β + this compound<0.05
Atg7 IL-1β + this compound<0.05
Beclin1 IL-1β + this compound<0.05
LC3-II/LC3-I Ratio IL-1β + this compound<0.05

Data compiled from representative western blot quantification.

Experimental Protocols

Chondrocyte Culture and Treatment

Objective: To culture primary chondrocytes and treat them with IL-1β and this compound.

Materials:

  • Primary chondrocytes (rat or human)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant IL-1β (10 ng/mL)

  • This compound (dissolved in DMSO)

  • 6-well plates or appropriate culture vessels

Protocol:

  • Isolate primary chondrocytes from cartilage tissue using standard enzymatic digestion methods.

  • Culture chondrocytes in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Use chondrocytes at passages 1-3 for experiments to maintain their phenotype.

  • Seed chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound at the desired concentration for 2 hours.

  • Stimulate the chondrocytes with 10 ng/mL of IL-1β for 24 hours.

  • Include the following control groups:

    • Untreated control

    • IL-1β alone

    • This compound alone

G cluster_workflow Chondrocyte Treatment Workflow A Isolate and Culture Primary Chondrocytes B Seed Chondrocytes in Culture Plates A->B C Pre-treat with this compound (2 hours) B->C D Stimulate with IL-1β (10 ng/mL, 24 hours) C->D E Harvest Cells/Supernatant for Downstream Analysis D->E G cluster_pathway This compound Signaling Pathway Modulation IL1B IL-1β PAR2 PAR2 IL1B->PAR2 Upregulates P38 p38 MAPK PAR2->P38 NFKB NF-κB PAR2->NFKB PI3K PI3K/AKT/mTOR PAR2->PI3K This compound This compound This compound->PAR2 Inflammation Inflammation (iNOS, COX2) P38->Inflammation Degradation Cartilage Degradation (MMPs, ADAMTS5) P38->Degradation NFKB->Inflammation NFKB->Degradation Apoptosis Apoptosis PI3K->Apoptosis

References

Application Notes and Protocols for In vivo Administration of AZ3451 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and pain.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in two distinct rat models: a surgically-induced model of osteoarthritis and a PAR2 agonist-induced paw edema model. The protocols are intended to guide researchers in studying the therapeutic potential of this compound in inflammatory and pain-related conditions.

Mechanism of Action

This compound functions as a negative allosteric modulator of PAR2, binding to a remote site outside the helical bundle of the receptor. This binding prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling.[3] In the context of osteoarthritis, this compound has been shown to attenuate the activation of key inflammatory signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR, thereby reducing inflammation, cartilage degradation, and chondrocyte apoptosis.[1][2]

Signaling Pathway of this compound in Osteoarthritis

AZ3451_Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR2 p38_MAPK p38/MAPK PAR2->p38_MAPK NFkB NF-κB PAR2->NFkB PI3K_AKT_mTOR PI3K/AKT/mTOR PAR2->PI3K_AKT_mTOR Inflammation Inflammation (iNOS, COX2, MMPs) p38_MAPK->Inflammation Cartilage_Degradation Cartilage Degradation p38_MAPK->Cartilage_Degradation NFkB->Inflammation NFkB->Cartilage_Degradation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis This compound This compound This compound->PAR2 Inhibits Agonist PAR2 Agonist (e.g., Trypsin, IL-1β) Agonist->PAR2 Activates

Caption: this compound inhibits PAR2 activation, blocking downstream inflammatory pathways.

Application 1: Amelioration of Surgically-Induced Osteoarthritis in Rats

This protocol describes the intra-articular administration of this compound to attenuate cartilage degradation in a rat model of osteoarthritis (OA) induced by partial meniscectomy or anterior cruciate ligament transection (ACLT).

Quantitative Data Summary
ParameterControl (OA Model)This compound TreatedOutcomeReference
OARSI Score Significantly elevatedSignificantly reducedReduced cartilage degradation
MMP13 Expression IncreasedDecreasedInhibition of cartilage matrix breakdown
Cleaved-caspase3 IncreasedDecreasedReduced chondrocyte apoptosis
Beclin1 Expression DecreasedIncreasedUpregulation of autophagy
Experimental Protocol

Materials:

  • This compound

  • Sterile physiological saline (0.9% NaCl)

  • Sprague-Dawley rats (male, 8-weeks-old)

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes with 29-31G needles

  • Sterile surgical instruments for OA induction

Procedure:

  • Induction of Osteoarthritis:

    • Anesthetize the rats using an appropriate method.

    • Surgically induce OA in the knee joint of one hind limb through a method such as anterior cruciate ligament transection (ACLT) and medial meniscectomy (DMM). The contralateral limb can serve as a control.

    • Allow the animals to recover for a designated period (e.g., 1 week) before commencing treatment.

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile physiological saline to a final concentration of 50 µg/mL.

    • Ensure the solution is thoroughly mixed and sterile-filtered if necessary.

  • Intra-articular Administration:

    • Anesthetize the rat.

    • Position the hind limb in a flexed position to expose the patellar tendon.

    • Carefully insert a 29-31G needle into the intra-articular space of the knee joint.

    • Slowly inject 100 µL of the this compound solution (5 µ g/injection ) or vehicle (physiological saline) into the joint cavity.

    • Administer the injections twice a week for the duration of the study (e.g., 8 weeks).

  • Post-Procedure Monitoring and Analysis:

    • Monitor the animals for any adverse reactions.

    • At the end of the study period, euthanize the animals and collect the knee joints for histological and immunohistochemical analysis.

    • Assess cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.

    • Perform immunohistochemistry for markers of cartilage degradation (e.g., MMP13), apoptosis (e.g., cleaved-caspase3), and autophagy (e.g., Beclin1).

Experimental Workflow

OA_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase (8 weeks) cluster_analysis Post-Treatment Analysis Induction Surgical Induction of OA (ACLT/DMM) Recovery Post-operative Recovery (1 week) Induction->Recovery Preparation Prepare this compound Solution (50 µg/mL in saline) Recovery->Preparation Injection Intra-articular Injection (100 µL, twice weekly) Preparation->Injection Euthanasia Euthanasia and Tissue Collection Injection->Euthanasia After 8 weeks Histology Histological Analysis (OARSI Scoring) Euthanasia->Histology IHC Immunohistochemistry (MMP13, Caspase-3, Beclin1) Euthanasia->IHC

Caption: Workflow for evaluating this compound in a rat osteoarthritis model.

Application 2: Inhibition of PAR2 Agonist-Induced Paw Edema in Rats

This protocol details the subcutaneous administration of this compound to reduce inflammation in a rat model of acute paw edema induced by a PAR2 agonist.

Quantitative Data Summary
ParameterControl (Agonist only)This compound TreatedOutcomeReference
Paw Swelling (%) 100% (peak)~40%60% reduction in paw edema
Activated Mast Cells (%) Significantly elevatedSignificantly reducedReduced mast cell degranulation
Neutrophil Infiltration IncreasedDecreasedReduced neutrophil infiltration
Experimental Protocol

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile physiological saline (0.9% NaCl)

  • PAR2 agonist (e.g., 2f-LIGRLO-NH2)

  • Wistar rats

  • Parenteral syringes with 25-27G needles

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Preparation of this compound Dosing Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For subcutaneous injection, it is recommended to dilute the DMSO stock solution with a suitable vehicle such as physiological saline to a final DMSO concentration of less than 10% to minimize local irritation.

    • The final concentration of this compound should be calculated to deliver a dose of 10 mg/kg in a suitable injection volume (e.g., 1 mL/kg).

  • Administration of this compound:

    • Thirty minutes prior to the induction of paw edema, administer this compound (10 mg/kg) or the vehicle control via subcutaneous injection into the scruff of the neck or the flank.

  • Induction of Paw Edema:

    • Inject the PAR2 agonist (e.g., 350 µg of 2f-LIGRLO-NH2 in saline) into the plantar surface of the rat's hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before agonist injection) and at various time points after agonist injection (e.g., 30, 60, 120, and 240 minutes).

    • Calculate the percentage increase in paw volume or thickness relative to the baseline measurement.

  • Histological Analysis (Optional):

    • At a designated time point (e.g., 30 minutes post-agonist), euthanize a subset of animals.

    • Collect the paw tissue for histological analysis to assess mast cell degranulation and neutrophil infiltration.

Experimental Workflow

PawEdema_Workflow cluster_pre_treatment Pre-Treatment cluster_induction Induction and Measurement cluster_analysis Analysis Preparation Prepare this compound Dosing Solution (for 10 mg/kg in DMSO/saline) Administration Subcutaneous Administration of this compound or Vehicle Preparation->Administration Induction Induce Paw Edema (PAR2 Agonist Injection) Administration->Induction 30 min Measurement Measure Paw Volume (Multiple Time Points) Induction->Measurement Histology Optional: Histological Analysis (Mast Cells, Neutrophils) Induction->Histology 30 min (optional) Data_Analysis Calculate % Paw Swelling Measurement->Data_Analysis

Caption: Workflow for this compound in a PAR2 agonist-induced paw edema model.

References

Application Notes and Protocols for AZ3451

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and selective allosteric antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] Its mechanism of action involves binding to a remote allosteric site on the PAR2 receptor, which prevents the conformational changes required for receptor activation and subsequent signaling.[3] Due to its therapeutic potential, this compound is a compound of significant interest in drug development and biomedical research. These application notes provide detailed protocols for the solubilization and experimental use of this compound, along with a summary of its relevant signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₀H₂₇BrN₄O₃[3]
Molecular Weight 571.46 g/mol [3]
Appearance Solid
CAS Number 2100284-59-9
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (in Solvent) -80°C for 2 years; -20°C for 1 year

Solubility Data

This compound is a lipophilic compound with poor aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO). The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationSolubilityNotesReference
DMSO ≥ 80 mg/mL (139.99 mM)Sonication may be required.
Water Insoluble
In Vivo Formulation 1 ≥ 2.08 mg/mL (3.64 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In Vivo Formulation 2 ≥ 2.08 mg/mL (3.64 mM)10% DMSO, 90% Corn Oil

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound (Molecular Weight = 571.46 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile PBS or cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.

    • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Use: Use the freshly prepared working solution immediately. The stability of this compound in aqueous solutions over extended periods has not been extensively reported, and degradation may occur.

Protocol 3: Preparation of an In Vivo Formulation

This protocol is an example for preparing a formulation for animal studies. The specific formulation may need to be optimized based on the animal model and route of administration.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure (for a 1 mg/mL final concentration):

  • Prepare a concentrated stock in DMSO: Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Mixing Solvents: In a sterile tube, combine the solvents in the following order, ensuring complete mixing after each addition:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO and mix thoroughly.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Final Concentration: This procedure will yield a 2.08 mg/mL solution. Adjust the initial stock concentration or volumes to achieve the desired final concentration for injection.

  • Administration: The formulation should be prepared fresh on the day of use and administered according to the experimental plan.

Signaling Pathways Modulated by this compound

This compound, as a PAR2 antagonist, has been shown to inhibit the activation of several key intracellular signaling pathways that are often dysregulated in inflammatory conditions.

This compound Mechanism of Action

The following diagram illustrates the mechanism of PAR2 activation and its inhibition by this compound.

AZ3451_Mechanism cluster_activation PAR2 Activation cluster_inhibition Inhibition by this compound Protease Protease (e.g., Trypsin) PAR2_inactive Inactive PAR2 Protease->PAR2_inactive Cleavage Tethered_Ligand Tethered Ligand Exposed PAR2_inactive->Tethered_Ligand PAR2_active Active PAR2 Tethered_Ligand->PAR2_active Binding G_Protein G-Protein (Gq/11, G12/13) Downstream Downstream Signaling (MAPK, NF-κB, PI3K/AKT) G_Protein->Downstream PAR2_active->G_Protein Activation This compound This compound PAR2_inhibited Inactive PAR2 This compound->PAR2_inhibited Allosteric Binding No_Activation No Signal Transduction PAR2_inhibited->No_Activation Downstream_Signaling cluster_pathways Downstream Signaling Pathways This compound This compound PAR2 PAR2 This compound->PAR2 Inhibits MAPK P38/MAPK Pathway PAR2->MAPK NFkB NF-κB Pathway PAR2->NFkB PI3K PI3K/AKT/mTOR Pathway PAR2->PI3K Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Cell_Survival Cell Survival PI3K->Cell_Survival Experimental_Workflow cluster_analysis Endpoint Analysis Options A 1. Cell Culture (e.g., Chondrocytes, Endothelial cells) C 3. Pre-treatment with this compound (various concentrations) A->C B 2. Prepare this compound Working Solution (from DMSO stock) B->C D 4. Stimulation (e.g., with PAR2 agonist like Trypsin or SLIGRL-NH2) C->D E 5. Incubation (specific time course) D->E F 6. Endpoint Analysis E->F G Western Blot (p-P38, NF-κB p65, p-AKT) F->G H ELISA / qPCR (Cytokine/Chemokine levels) F->H I Cell Viability/Apoptosis Assay F->I

References

Application Notes and Protocols for Studying the P38/MAPK Signaling Pathway with AZ3451

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of inflammatory diseases.[1][2][3] While not a direct inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK), this compound has been demonstrated to effectively suppress the phosphorylation of p38, thereby attenuating its downstream signaling.[1][4] This makes this compound a valuable pharmacological tool for investigating the role of PAR2 in activating the p38/MAPK pathway in various cellular contexts, particularly in inflammatory conditions like osteoarthritis.

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. This pathway is implicated in a range of human diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Activation of p38 MAPKs occurs through dual phosphorylation by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, leading to the modulation of gene expression and various cellular processes.

These application notes provide detailed protocols for utilizing this compound to study the link between PAR2 and the p38/MAPK signaling pathway.

Data Presentation

Quantitative Data for this compound
ParameterValueTargetNotes
IC50 23 nMProtease-Activated Receptor 2 (PAR2)Potent antagonist activity.
Binding Site AllostericPAR2Binds to a remote allosteric site outside the helical bundle of PAR2.
In Vitro Concentration 10 µMChondrocytesEffective concentration for inhibiting PAR2 expression and downstream effects in cell-based assays.

Signaling Pathway and Mechanism of Action

The p38 MAPK pathway is a three-tiered kinase cascade. Extracellular stimuli, such as inflammatory cytokines (e.g., IL-1β) or cellular stress, can activate upstream kinases. In the context of this compound, the activation of PAR2 by its agonists leads to downstream signaling that includes the activation of the p38 MAPK pathway. This compound, by binding to an allosteric site on PAR2, prevents the receptor from undergoing the conformational changes necessary for its activation and subsequent signaling, thereby inhibiting the downstream phosphorylation of p38.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines (IL-1β) Inflammatory Cytokines (IL-1β) PAR2 PAR2 Inflammatory Cytokines (IL-1β)->PAR2 Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK PAR2->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Substrates Downstream Substrates p38->Substrates Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Substrates->Cellular_Response This compound This compound This compound->PAR2 Inhibits

Caption: p38/MAPK signaling pathway and the inhibitory action of this compound on PAR2.

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β-Induced p38 Phosphorylation in Chondrocytes

This protocol details how to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in primary chondrocytes stimulated with Interleukin-1β (IL-1β).

Materials and Reagents:

  • Primary human or rat chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Recombinant human or rat IL-1β

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBS-T)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Experimental Workflow:

western_blot_workflow A 1. Cell Culture & Treatment - Seed chondrocytes - Pre-treat with this compound (10 µM) - Stimulate with IL-1β (10 ng/mL) B 2. Cell Lysis - Wash with PBS - Lyse cells and collect supernatant A->B C 3. Protein Quantification - BCA Assay B->C D 4. Western Blot - SDS-PAGE - Protein Transfer - Immunoblotting C->D E 5. Detection & Analysis - Chemiluminescence - Densitometry D->E

Caption: Experimental workflow for Western Blot analysis of p-p38 MAPK.

Procedure:

  • Cell Culture: Culture primary chondrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach approximately 80% confluency.

  • Treatment:

    • Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with 10 ng/mL IL-1β for 30-60 minutes. Include a non-stimulated control group.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer to each well, scrape the cells, and transfer the lysates to microcentrifuge tubes.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatants.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 for each sample. A decrease in this ratio in the this compound-treated group compared to the IL-1β stimulated group indicates inhibition of the p38 MAPK pathway.

Protocol 2: In Vitro p38 Kinase Activity Assay

This protocol provides a general method to measure the kinase activity of p38 immunoprecipitated from cell lysates. This can be used to confirm that the reduction in p38 phosphorylation observed in Protocol 1 translates to a decrease in its enzymatic activity.

Materials and Reagents:

  • Cell lysates prepared as in Protocol 1

  • Anti-p38 MAPK antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄)

  • Recombinant ATF-2 (substrate for p38)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar) for detection

  • Luminometer

Experimental Workflow:

kinase_assay_workflow A 1. Immunoprecipitation - Incubate lysate with anti-p38 antibody - Add Protein A/G beads B 2. Kinase Reaction - Add Kinase Assay Buffer, ATF-2, and ATP - Incubate at 30°C A->B C 3. ADP Detection - Add ADP-Glo™ Reagent - Add Kinase Detection Reagent B->C D 4. Luminescence Measurement - Read on a luminometer C->D

Caption: Workflow for the in vitro p38 kinase activity assay.

Procedure:

  • Immunoprecipitation of p38 MAPK:

    • Incubate 200-500 µg of cell lysate with an anti-p38 MAPK antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with Kinase Assay Buffer.

  • Kinase Reaction:

    • Resuspend the beads in Kinase Assay Buffer.

    • Add the p38 substrate (e.g., recombinant ATF-2) and ATP to initiate the reaction.

    • Incubate at 30°C for 30-60 minutes.

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

    • Briefly, this involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.

    • Compare the kinase activity in samples from cells treated with this compound and/or IL-1β to the control groups.

Conclusion

This compound serves as a specific and potent tool to investigate the role of PAR2 in mediating the activation of the p38/MAPK signaling pathway. The protocols outlined above provide a framework for researchers to study this interaction in a controlled in vitro setting. By using this compound, scientists can elucidate the upstream mechanisms that lead to p38 activation in various physiological and pathological conditions, contributing to a better understanding of PAR2-mediated inflammatory processes and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Investigating NF-κB Activation Using AZ3451

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in the regulation of a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases and cancers. Consequently, the development of specific inhibitors of NF-κB activation is a significant area of interest for therapeutic intervention.

AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor that plays a role in inflammatory processes.[1][2] this compound has been shown to effectively attenuate NF-κB activation by inhibiting the nuclear translocation of the p65 subunit and reducing the transcription of NF-κB target genes.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate NF-κB activation in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB pathway through its antagonism of PAR2. Activation of PAR2 by proteases triggers a signaling cascade that can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines and adhesion molecules. This compound, by blocking PAR2 activation, prevents these downstream events, thereby inhibiting NF-κB activation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Protease Protease PAR2 PAR2 Protease->PAR2 Activates G_Protein G_Protein PAR2->G_Protein Activates IKK_complex IKK Complex G_Protein->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->PAR2 Inhibits DNA κB sites p65_p50_nuc->DNA Binds Gene_Expression Gene Expression (e.g., IL-6, TNF-α, VCAM-1, ICAM-1) DNA->Gene_Expression Induces

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of NF-κB activation.

Table 1: Inhibitory Activity of this compound on PAR2

ParameterValueCell LineReference
IC5023 nMNot specified[1][4]
pIC508.6 ± 0.1CHO-hPAR2

Table 2: Effect of this compound on NF-κB-mediated Reporter Gene Expression

TreatmentThis compound ConcentrationFold Induction of Luciferase Activity (vs. Control)Cell LineReference
Stimulant (e.g., Ox-LDL)-(Data not explicitly provided, but significant increase)EA.hy926
Stimulant + this compound(Concentration not specified)Significantly reduced vs. stimulant aloneEA.hy926

Table 3: Effect of this compound on Inflammatory Cytokine and Adhesion Molecule Expression

Target Gene/ProteinStimulantThis compound Concentration (µM)% Inhibition / Fold ChangeCell LineReference
IL-6IL-1β10Significant reduction in expressionChondrocytes
TNF-αIL-1β10Significant reduction in expressionChondrocytes
iNOSIL-1β10Significant reduction in expressionChondrocytes
COX2IL-1β10Significant reduction in expressionChondrocytes
VCAM-1Ox-LDL(Concentration not specified)Alleviated expressionEA.hy926
ICAM-1Ox-LDL(Concentration not specified)Alleviated expressionEA.hy926

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on NF-κB activation.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., EA.hy926, Chondrocytes) Stimulation Stimulation (e.g., IL-1β, TNF-α, Ox-LDL) Cell_Culture->Stimulation AZ3451_Treatment This compound Treatment (Dose-response) Cell_Culture->AZ3451_Treatment Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot (p-p65, IκBα) Stimulation->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Stimulation->Immunofluorescence ELISA ELISA (IL-6, TNF-α) Stimulation->ELISA Cell_Viability Cell Viability Assay (MTT) AZ3451_Treatment->Cell_Viability AZ3451_Treatment->Luciferase_Assay AZ3451_Treatment->Western_Blot AZ3451_Treatment->Immunofluorescence AZ3451_Treatment->ELISA

Figure 2: General experimental workflow for investigating this compound's effect on NF-κB.

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on the chosen cell line and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • Cells of interest (e.g., EA.hy926 endothelial cells, primary chondrocytes)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells of interest

  • 24-well or 96-well cell culture plates

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Opti-MEM or similar serum-free medium

  • This compound

  • NF-κB stimulus (e.g., TNF-α, IL-1β)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed cells in a 24-well or 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh complete medium and allow the cells to recover for another 24 hours.

  • Pre-treat the cells with various concentrations of this compound (in serum-free medium) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Western Blot for Phosphorylated p65 and IκBα Degradation

Objective: To assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit and the degradation of IκBα.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • NF-κB stimulus

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to near confluency.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for a short period (e.g., 15-30 minutes for p65 phosphorylation, 30-60 minutes for IκBα degradation).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cells of interest

  • Glass coverslips in 24-well plates

  • This compound

  • NF-κB stimulus

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for 30-60 minutes.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking solution for 30 minutes.

  • Incubate the cells with the primary anti-p65 antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity of p65.

Logical_Relationship cluster_cause Cause cluster_effect Effect on NF-κB Pathway cluster_outcome Downstream Outcome AZ3451_Inhibition This compound inhibits PAR2 Reduced_IKK Reduced IKK Activation AZ3451_Inhibition->Reduced_IKK Stabilized_IkBa Stabilization of IκBα Reduced_IKK->Stabilized_IkBa Inhibited_p65_translocation Inhibition of p65 Nuclear Translocation Stabilized_IkBa->Inhibited_p65_translocation Decreased_NFkB_activity Decreased NF-κB Transcriptional Activity Inhibited_p65_translocation->Decreased_NFkB_activity Reduced_Cytokines Reduced Inflammatory Cytokine Production (IL-6, TNF-α) Decreased_NFkB_activity->Reduced_Cytokines Reduced_Adhesion Reduced Adhesion Molecule Expression (VCAM-1, ICAM-1) Decreased_NFkB_activity->Reduced_Adhesion

Figure 3: Logical relationship of this compound's action on the NF-κB pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PAR2 in NF-κB signaling and inflammation. The protocols outlined in this document provide a comprehensive framework for characterizing the inhibitory effects of this compound on NF-κB activation and its downstream consequences. By employing these methods, researchers can gain deeper insights into the mechanisms of PAR2-mediated inflammation and evaluate the therapeutic potential of PAR2 antagonism.

References

Application of AZ3451 in PI3K/AKT/mTOR Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammatory processes. While not a direct inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, emerging research demonstrates that this compound can modulate this critical signaling cascade. In the context of inflammatory conditions such as osteoarthritis, this compound has been shown to suppress the activation of the PI3K/AKT/mTOR pathway, highlighting its potential as a research tool to investigate the interplay between PAR2 and this key cellular signaling network.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling route that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. This compound provides a valuable tool for researchers to explore the upstream regulation of PI3K/AKT/mTOR signaling by PAR2 and to dissect its role in pathological processes.

Mechanism of Action

This compound functions as an antagonist of PAR2. In inflammatory conditions, such as in interleukin-1β (IL-1β) stimulated chondrocytes, the activation of PAR2 can lead to the subsequent activation of the PI3K/AKT/mTOR pathway. This compound, by blocking PAR2, can prevent this downstream signaling cascade. Specifically, studies have indicated that this compound treatment can inhibit the IL-1β-induced phosphorylation of PI3K, AKT, and mTOR in chondrocytes[1]. This suggests that the protective effects of this compound in certain disease models may be, at least in part, mediated through its regulation of the PI3K/AKT/mTOR pathway[1][2][3].

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that while the IC50 for its primary target, PAR2, is established, specific IC50 values for the components of the PI3K/AKT/mTOR pathway have not been extensively reported in the public domain. Research has primarily focused on the qualitative inhibitory effect on the phosphorylation of these kinases.

CompoundTargetIC50Cell TypeCommentsReference
This compound PAR223 nMNot SpecifiedPotent antagonist binding to an allosteric site.[4]
This compound p-PI3K, p-AKT, p-mTORNot ReportedRat ChondrocytesTreatment with 10 µM this compound inhibited IL-1β-induced phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 PI3K PI3K PAR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Regulates This compound This compound This compound->PAR2 Inhibits Inflammation Inflammatory Stimuli (e.g., IL-1β) Inflammation->PAR2 Activates

Caption: this compound inhibits PAR2, preventing downstream activation of the PI3K/AKT/mTOR pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Culture Chondrocytes treat_stim Stimulate with IL-1β (10 ng/mL) start->treat_stim treat_az Co-treat with this compound (10 µM) treat_stim->treat_az lysis Cell Lysis & Protein Extraction treat_az->lysis viability Cell Viability Assay (e.g., MTT) treat_az->viability western Western Blot lysis->western Analyze p-PI3K, p-AKT, p-mTOR results Data Analysis western->results viability->results

Caption: Workflow for studying this compound's effect on the PI3K/AKT/mTOR pathway in chondrocytes.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in response to an inflammatory stimulus.

Materials:

  • Primary chondrocytes or a relevant cell line

  • Cell culture medium and supplements

  • This compound (e.g., from Selleck Chemicals)

  • Recombinant IL-1β

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of PI3K, AKT, and mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate chondrocytes at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a predetermined time (e.g., 30 minutes) in the continued presence of this compound. Include appropriate controls (untreated, IL-1β alone, this compound alone).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cells under inflammatory conditions.

Materials:

  • Chondrocytes or other relevant cell line

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • Recombinant IL-1β

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound, with and without IL-1β stimulation, for the desired duration (e.g., 24 or 48 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control group.

Conclusion

This compound serves as a specific and potent tool for investigating the role of PAR2 in regulating the PI3K/AKT/mTOR signaling pathway. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at elucidating the intricate connections between inflammation, cell signaling, and disease pathogenesis. Further research is warranted to explore the full potential of this compound in different disease models and to quantify its precise effects on the components of the PI3K/AKT/mTOR cascade.

References

Application Notes and Protocols for Studying Endothelial Cell Inflammation with AZ3451

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZ3451, a potent and specific antagonist of Protease-Activated Receptor 2 (PAR-2), in the investigation of endothelial cell inflammation. The provided protocols are based on established research methodologies and are intended to facilitate the study of this compound's effects on key inflammatory pathways in endothelial cells.

Introduction

Endothelial dysfunction, characterized by a pro-inflammatory and pro-thrombotic state of the endothelial cell lining of blood vessels, is a critical initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Oxidized low-density lipoprotein (ox-LDL) is a key driver of endothelial inflammation, promoting the expression of adhesion molecules and pro-inflammatory cytokines, thereby facilitating the recruitment of leukocytes to the vessel wall.

This compound is a selective antagonist of PAR-2, a G protein-coupled receptor implicated in inflammatory processes. Research has demonstrated that this compound can effectively mitigate ox-LDL-induced endothelial inflammation, highlighting PAR-2 as a promising therapeutic target for cardiovascular diseases.[1][2][3]

Mechanism of Action of this compound in Endothelial Cells

This compound exerts its anti-inflammatory effects in endothelial cells by blocking the activation of PAR-2. In the context of ox-LDL-induced inflammation, the signaling cascade proceeds as follows:

  • Induction of PAR-2 Expression: Oxidized LDL upregulates the expression of PAR-2 on endothelial cells.[2][3]

  • PAR-2 Activation: Although the direct endogenous activator of PAR-2 in this context is not fully elucidated, its activation leads to downstream signaling.

  • NF-κB Activation: PAR-2 activation triggers the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

  • Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including cytokines (IL-6, TNF-α, IL-8), adhesion molecules (VCAM-1, ICAM-1), and matrix metalloproteinases (MMP-2, MMP-9).

This compound, by antagonizing PAR-2, inhibits this cascade at an early stage, preventing the activation of NF-κB and the subsequent expression of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of endothelial inflammation induced by ox-LDL.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Adhesion Molecule Expression

MarkerTreatment GroupConcentrationResultReference
IL-6ox-LDL-Increased Expression
ox-LDL + this compoundNot SpecifiedAttenuated Expression
TNF-αox-LDL-Increased Expression
ox-LDL + this compoundNot SpecifiedAttenuated Expression
IL-8ox-LDL-Increased Expression
ox-LDL + this compoundNot SpecifiedAttenuated Expression
VCAM-1ox-LDL-Increased Expression
ox-LDL + this compoundNot SpecifiedAlleviated Expression
ICAM-1ox-LDL-Increased Expression
ox-LDL + this compoundNot SpecifiedAlleviated Expression

Table 2: Effect of this compound on Mitochondrial Function and NF-κB Activation

ParameterTreatment GroupResultReference
Mitochondrial Membrane Potentialox-LDLDecreased
ox-LDL + this compoundRestored
Intracellular ATP Levelsox-LDLDecreased
ox-LDL + this compoundIncreased
Intracellular NF-κB p65 Levelsox-LDLIncreased
ox-LDL + this compoundReduced
NF-κB Promoter Luciferase Activityox-LDLIncreased
ox-LDL + this compoundReduced

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on endothelial cell inflammation.

Protocol 1: Endothelial Cell Culture and Treatment

This protocol describes the culture of the EA.hy926 endothelial cell line and subsequent treatment with ox-LDL and this compound.

Materials:

  • EA.hy926 endothelial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Oxidized Low-Density Lipoprotein (ox-LDL)

  • This compound (stock solution prepared in DMSO)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture:

    • Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Cell Seeding for Experiments:

    • Seed EA.hy926 cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will allow them to reach approximately 70-80% confluency on the day of the experiment.

  • Treatment:

    • Pre-treatment with this compound: One hour prior to ox-LDL stimulation, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). A typical concentration range for this compound can be determined by a dose-response experiment, but a starting point could be in the range of 1-10 µM.

    • Stimulation with ox-LDL: Add ox-LDL to the culture medium to a final concentration known to induce inflammation (e.g., 50-100 µg/mL).

    • Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine and adhesion molecule expression).

Protocol 2: Quantification of Cytokines and Adhesion Molecules (ELISA)

This protocol outlines the measurement of secreted cytokines (IL-6, TNF-α, IL-8) in the cell culture supernatant and cell surface expression of adhesion molecules (VCAM-1, ICAM-1) using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Conditioned cell culture supernatants from Protocol 1

  • Cell lysates (for VCAM-1 and ICAM-1 if not using a cell-based ELISA)

  • Commercially available ELISA kits for human IL-6, TNF-α, IL-8, VCAM-1, and ICAM-1

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • For Cytokine Measurement: Use the collected cell culture supernatants as the sample.

  • For Adhesion Molecule Measurement (Cell-Based ELISA):

    • After treatment (Protocol 1), fix the cells in the culture plate.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against VCAM-1 or ICAM-1.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the target protein based on the standard curve.

Protocol 3: Assessment of NF-κB Activation

This protocol describes two methods to assess NF-κB activation: measuring the nuclear translocation of the p65 subunit by immunofluorescence and quantifying NF-κB DNA binding activity using a commercially available assay.

Method A: Immunofluorescence for p65 Nuclear Translocation

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • After treatment (Protocol 1), wash the cells with PBS.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% BSA in PBS.

  • Incubate with the primary anti-p65 antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Analyze the images for the localization of p65 (cytoplasmic vs. nuclear).

Method B: NF-κB p65 DNA Binding Activity Assay

Materials:

  • Nuclear extraction kit

  • Commercially available NF-κB p65 transcription factor assay kit (ELISA-based)

  • Microplate reader

Procedure:

  • After treatment (Protocol 1), harvest the cells and prepare nuclear extracts according to the manufacturer's instructions of the nuclear extraction kit.

  • Perform the NF-κB p65 DNA binding assay according to the manufacturer's protocol of the transcription factor assay kit.

  • Measure the absorbance using a microplate reader.

  • Determine the relative NF-κB activation levels between different treatment groups.

Mandatory Visualizations

AZ3451_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ox-LDL ox-LDL PAR-2 PAR-2 ox-LDL->PAR-2 Upregulates & Activates NF-kB_Pathway NF-κB Pathway PAR-2->NF-kB_Pathway Activates Pro-inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, IL-8, VCAM-1, ICAM-1) NF-kB_Pathway->Pro-inflammatory_Genes Induces Transcription This compound This compound This compound->PAR-2 Inhibits

Figure 1: this compound inhibits ox-LDL-induced inflammation via the PAR-2/NF-κB pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Seed EA.hy926 cells B Pre-treat with this compound (or vehicle) A->B C Stimulate with ox-LDL B->C D Collect Supernatant (for Cytokine ELISA) C->D E Lyse or Fix Cells C->E F Adhesion Molecule ELISA E->F G NF-κB Activation Assays (Immunofluorescence or DNA binding) E->G

Figure 2: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Nanoparticle Encapsulation of AZ3451 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and pain.[1] In preclinical models of osteoarthritis, this compound has demonstrated chondroprotective effects by attenuating inflammatory signaling pathways and modulating apoptosis and autophagy.[1][2][3] This document provides detailed application notes and experimental protocols for the encapsulation of this compound into nanoparticles for in vivo research, aimed at improving its delivery and therapeutic efficacy. Given that this compound is a lipophilic small molecule, two nanoparticle platforms are proposed: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[4]

Physicochemical Properties of this compound (Hypothetical)

For the purpose of these protocols, we will assume the following physicochemical properties for this compound, which are typical for a lipophilic small molecule drug. Experimental determination of these properties is a critical first step.

PropertyValueSignificance for Formulation
Molecular Weight~450 g/mol Influences drug loading and release kinetics.
LogP3.5 - 4.5High lipophilicity indicates good partitioning into lipid-based carriers.
Aqueous Solubility< 1 µg/mLPoor water solubility necessitates enabling formulation strategies like nanoparticle encapsulation.
Solubility in Organic SolventsSoluble in DMSO, Chloroform, DichloromethaneImportant for selecting the appropriate solvent system for nanoparticle preparation.

Signaling Pathway of this compound in Chondrocytes

This compound exerts its therapeutic effects by inhibiting PAR2, which in turn modulates multiple downstream signaling pathways involved in the pathogenesis of osteoarthritis.

AZ3451_Signaling_Pathway IL1b IL-1β PAR2 PAR2 IL1b->PAR2 activates P38 p38 MAPK PAR2->P38 NFkB NF-κB PAR2->NFkB PI3K PI3K/AKT/mTOR PAR2->PI3K This compound This compound This compound->PAR2 inhibits Inflammation Inflammation (iNOS, COX2) P38->Inflammation Degradation Cartilage Degradation (MMP-1, MMP-13, ADAMTS5) P38->Degradation NFkB->Inflammation NFkB->Degradation Apoptosis Apoptosis↑ PI3K->Apoptosis Autophagy Autophagy↓ PI3K->Autophagy

Figure 1: this compound Signaling Pathway in Chondrocytes.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating lipophilic drugs.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a molar ratio of 55:40:5 (lipid:cholesterol:drug). The total lipid concentration should be around 10-20 mg/mL.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 60-65°C (above the transition temperature of DSPC).

    • Reduce the pressure to create a vacuum, allowing the chloroform to evaporate, which results in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4) by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane for 11-21 passes. This process should be performed at a temperature above the lipid transition temperature.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS (pH 7.4) overnight at 4°C or by size exclusion chromatography.

Workflow Diagram:

Liposome_Workflow cluster_prep Preparation cluster_sizing Sizing cluster_purification Purification dissolve Dissolve Lipids & this compound in Chloroform evaporate Rotary Evaporation (Thin Film Formation) dissolve->evaporate hydrate Hydration with PBS (MLV Formation) evaporate->hydrate sonicate Bath Sonication hydrate->sonicate extrude Extrusion (100 nm) sonicate->extrude purify Dialysis / SEC extrude->purify PLGA_Workflow cluster_prep Preparation cluster_emulsification Emulsification & Formation cluster_purification Purification org_phase Prepare Organic Phase (PLGA + this compound in DCM) emulsify Probe Sonication (o/w Emulsion) org_phase->emulsify aq_phase Prepare Aqueous Phase (PVA in Water) aq_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation evaporate->centrifuge wash Washing centrifuge->wash resuspend Resuspension/Lyophilization wash->resuspend

References

Troubleshooting & Optimization

Optimizing AZ3451 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AZ3451 for their cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound in a new cell-based assay?

A1: For a new assay, a good starting point is to perform a dose-response curve. Based on published data, a broad range from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay conditions. An IC50 value of 23 nM has been reported for its antagonist activity on Protease-Activated Receptor-2 (PAR2).[1] In some studies, a concentration of 10 µM has been effectively used to inhibit PAR2 expression and its downstream effects in chondrocytes.[2]

Q2: I am observing high cell toxicity or off-target effects. What could be the cause and how can I troubleshoot this?

A2: High concentrations of any compound can lead to non-specific effects or cytotoxicity. If you observe such effects, consider the following:

  • Lower the Concentration: The most straightforward approach is to lower the concentration of this compound. Refer to your dose-response curve to select a concentration that effectively inhibits your target without causing significant cell death.

  • Confirm Target Engagement: Use a target engagement assay, such as a Western blot for downstream signaling molecules (e.g., phosphorylated p38, NF-κB), to confirm that this compound is hitting its intended target at the concentrations used.[2]

  • Control Experiments: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound, to differentiate between compound-specific effects and other experimental artifacts.

  • Assess Solubility: Poor solubility can lead to compound precipitation and non-specific effects. Ensure that this compound is fully dissolved in your culture medium.

Q3: this compound is not showing the expected inhibitory effect in my assay. What should I do?

A3: If you are not observing the expected inhibition, several factors could be at play:

  • Confirm PAR2 Expression: Verify that your cell line expresses PAR2 at a sufficient level for the assay. This can be done using techniques like qPCR, Western blot, or flow cytometry.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive readout or a different assay format. For instance, this compound has shown different potencies in various assays like Ca2+ flux, IP1 production, and ERK1/2 phosphorylation.[3]

  • Compound Stability: Ensure the stability of your this compound stock solution. It is recommended to store stock solutions at -20°C or -80°C and to use freshly prepared dilutions for experiments.[1]

  • Mechanism of Action: this compound is an allosteric antagonist. Its inhibitory effect might be influenced by the specific agonist used to stimulate the receptor. Consider the nature of the agonist in your assay.

Q4: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?

A4: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock can then be diluted in culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. If you encounter precipitation upon dilution, sonication can be used to aid dissolution.

Data Summary

The following table summarizes the reported potency of this compound across different in vitro assays. These values can serve as a reference when designing your experiments.

Assay TypeCell LineIC50 / pIC50Reference
PAR2 Antagonism-23 nM
Ca2+ Mobilization1321N1-hPAR2pIC50 = 8.6 ± 0.1
IP1 Formation1321N1-hPAR2pIC50 = 7.65 ± 0.02
ERK1/2 PhosphorylationU2OS-hPAR2pIC50 = 6.44 ± 0.03
β-arrestin-2 RecruitmentU2OS-hPAR2pIC50 = 7.06 ± 0.04

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes a general workflow to determine the cytotoxic concentration of this compound and to identify a suitable concentration range for functional assays.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration). Select a concentration for your functional assays that is well below the CC50.

Protocol 2: Western Blot for Assessing Inhibition of PAR2-Mediated Signaling

This protocol outlines the steps to assess the inhibitory effect of this compound on a downstream signaling pathway, such as p38 MAPK phosphorylation.

Materials:

  • Your cell line of interest expressing PAR2

  • Complete cell culture medium

  • This compound

  • DMSO

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a PAR2 agonist for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Acquire the image using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

AZ3451_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Protease/Agonist PAR2 PAR2 Agonist->PAR2 Activates G_protein G Protein PAR2->G_protein Signals through p38_MAPK p38 MAPK G_protein->p38_MAPK NF_kB NF-κB G_protein->NF_kB PI3K_AKT PI3K/AKT G_protein->PI3K_AKT Downstream Inflammation, Apoptosis, Cell Senescence p38_MAPK->Downstream NF_kB->Downstream PI3K_AKT->Downstream This compound This compound This compound->PAR2 Allosterically Inhibits

Caption: this compound allosterically inhibits PAR2 signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in Assay Plate D Treat Cells with this compound (Dose-Response) B->D C->D E Incubate for Defined Period D->E F Add Agonist (if applicable) E->F G Perform Assay Readout (e.g., Viability, Western Blot) F->G H Normalize Data to Vehicle Control G->H I Plot Dose-Response Curve H->I J Determine IC50/CC50 I->J

Caption: Workflow for optimizing this compound concentration.

References

AZ3451 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AZ3451, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting advice and answers to frequently asked questions to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in DMSO. What should I do?

A1: Several factors can influence the solubility of this compound in DMSO. Firstly, ensure you are using anhydrous, high-purity DMSO, as this compound is sensitive to moisture, which can significantly hinder solubility.[1][2] If the compound still does not dissolve, gentle warming of the solution to 37°C and vortexing or sonication can aid in dissolution.[3][4] It is also possible that you are attempting to prepare a solution that exceeds the compound's solubility limit in DMSO.[3]

Q2: I observed precipitation in my this compound stock solution after a freeze-thaw cycle. Is the solution still usable?

A2: Precipitation after freeze-thaw cycles is a common issue with DMSO stock solutions. Before use, it is crucial to visually inspect the solution to ensure all precipitate has redissolved. Gentle warming and vortexing can help redissolve the compound. If the precipitate persists, the actual concentration of your stock solution is likely lower than intended, which could impact your experimental results. To avoid this, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This phenomenon, known as precipitation upon dilution, occurs when the compound's concentration in the final aqueous solution surpasses its solubility limit in that medium. To mitigate this, ensure the final concentration of DMSO in your experimental setup is kept low (typically below 0.5% v/v). If precipitation persists, consider using a co-solvent system. For in vivo preparations, formulations with PEG300, Tween-80, and saline have been shown to be effective.

Q4: How does the pH of the aqueous buffer affect this compound solubility?

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent/SystemConcentrationMolarityNotesSource
DMSO100 mg/mL174.99 mMUltrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.
DMSO80 mg/mL139.99 mMSonication is recommended.
Ethanol100 mg/mL174.99 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 3.64 mMClear solution.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.3 mg/mL5.77 mMSonication is recommended.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 3.64 mMClear solution.
WaterInsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Appropriate vials (e.g., amber glass)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight: 571.46 g/mol ).

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

  • Alternatively, sonicate the vial for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is based on a commonly used vehicle for poorly soluble compounds and has been reported for this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution as an example:

    • Add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear before administration. If precipitation occurs, gentle warming and sonication may be used.

Visualizations

Troubleshooting_Workflow start This compound Fails to Dissolve check_solvent Check Solvent Quality (Anhydrous, High-Purity DMSO?) start->check_solvent check_solvent->start No, Replace Solvent use_energy Apply Gentle Heat (37°C) and/or Sonication check_solvent->use_energy Yes check_concentration Is Concentration Below Solubility Limit? use_energy->check_concentration check_concentration->start No, Reduce Concentration dissolved Solution is Clear check_concentration->dissolved Yes precipitation Precipitation on Dilution in Aqueous Buffer dissolved->precipitation lower_dmso Lower Final DMSO Concentration (<0.5%) precipitation->lower_dmso use_cosolvent Use Co-solvent System (e.g., PEG300, Tween-80) lower_dmso->use_cosolvent adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR2 G_protein G-protein Activation PAR2->G_protein This compound This compound This compound->PAR2 Inhibits (Allosteric) Protease Protease (e.g., Trypsin) Protease->PAR2 Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream Inflammation Inflammation & Cellular Responses Downstream->Inflammation

References

Technical Support Center: Preventing Off-Target Effects of AZ3451 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is AZ3451 and what is its primary target?

This compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), with a reported IC50 of 23 nM.[1] It functions as a negative allosteric modulator, binding to a site on the receptor that is distinct from the orthosteric ligand binding pocket. This binding prevents the conformational changes necessary for receptor activation and downstream signaling.[1][2]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (PAR2). These unintended interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of PAR2. Minimizing off-target effects is crucial for validating PAR2 as a therapeutic target and for the development of selective drugs.

Q3: Has a comprehensive off-target profile for this compound been published?

To date, a comprehensive public screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), or other protein families has not been published. While this compound is described as a selective PAR2 antagonist, the absence of a broad selectivity profile means that researchers should take proactive steps to characterize its specificity within their experimental models.

Q4: What are the general principles for minimizing off-target effects?

Several key strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: It is critical to determine the minimal concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.

  • Perform Dose-Response Experiments: A clear dose-dependent effect that correlates with the known IC50 of this compound for PAR2 provides evidence for on-target activity.[3]

  • Include Appropriate Controls: Always include vehicle-only controls and, if possible, a positive control (another well-characterized PAR2 antagonist).

Troubleshooting Guide: Addressing Potential Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Problem 1: Unexpected or Inconsistent Phenotype Observed

If the experimental outcome is not what you anticipated based on known PAR2 biology, or if the results are difficult to reproduce, consider the following troubleshooting workflow.

A Unexpected Phenotype with this compound B Step 1: Verify On-Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B C Step 2: Perform Dose-Response Curve B->C Target Engagement Confirmed G Potential Off-Target Effect B->G No Target Engagement D Step 3: Use a Structurally Distinct PAR2 Antagonist (e.g., AZ8838) C->D Dose-Dependent Effect Observed C->G No Clear Dose-Response E Step 4: Genetic Validation (CRISPR-Cas9 Knockout of PAR2) D->E Similar Phenotype Observed D->G Different Phenotype Observed F On-Target Effect Confirmed E->F Phenotype Abolished in Knockout E->G Phenotype Persists in Knockout H Step 5: Off-Target Identification (Kinase/GPCR Profiling) G->H I Characterize and Mitigate Off-Target H->I

Figure 1: Troubleshooting workflow for an unexpected phenotype observed with this compound.

Problem 2: Cellular Toxicity at Effective Concentrations

If you observe cellular toxicity at concentrations expected to be selective for PAR2, it is important to determine if this is an on-target or off-target effect.

A Cellular Toxicity Observed with this compound B Step 1: Determine EC50 for Toxicity and Compare to PAR2 IC50 A->B C EC50 (Toxicity) >> IC50 (PAR2) B->C D EC50 (Toxicity) ≈ IC50 (PAR2) B->D G Toxicity likely Off-Target C->G E Step 2: Use Structurally Distinct PAR2 Antagonist D->E F Step 2: Genetic Knockout of PAR2 D->F I Toxicity Persists E->I J Toxicity is Mitigated E->J K Toxicity is Mitigated F->K L Toxicity Persists F->L H Toxicity may be On-Target I->G J->H K->H L->G

Figure 2: Workflow to investigate the source of cellular toxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: In Vitro Potency of this compound against PAR2

ParameterValueCell LineAssay TypeReference
IC50 23 nM-Not Specified[1]
pIC50 (Ca2+ assay) 8.6 ± 0.11321N1-hPAR2Calcium Mobilization
pIC50 (IP1 production) 7.65 ± 0.021321N1-hPAR2IP1 Accumulation
pKi 6.9 ± 0.2CHO-hPAR2Competitive Binding

Table 2: Recommended Concentration Ranges for Experiments

Experiment TypeRecommended Starting ConcentrationKey Considerations
In Vitro Cell-Based Assays 100 nM - 10 µMStart with a concentration ~10-fold above the IC50 and perform a dose-response curve. A concentration of 10 µM has been used in published studies.
In Vivo (Rodent Models) 10 mg/kgThis dose has been shown to be effective in a rat paw edema model. Formulation and route of administration are critical.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA is a powerful method to confirm that this compound binds to PAR2 in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cells expressing PAR2

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Thermal cycler

  • Western blot reagents (primary antibody against PAR2, secondary antibody)

Workflow:

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Cell Lysis & Protein Quantification cluster_3 Analysis A 1. Treat cells with this compound or vehicle for 1 hour at 37°C B 2. Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes A->B C 3. Lyse cells by freeze-thaw cycles B->C D 4. Separate soluble fraction by centrifugation C->D E 5. Quantify soluble protein concentration D->E F 6. Analyze soluble PAR2 levels by Western Blot E->F G 7. Plot protein levels vs. temperature to generate melt curves F->G

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: In the presence of this compound, the melt curve for PAR2 should shift to the right, indicating a higher thermal stability and confirming target engagement.

Protocol 2: CRISPR-Cas9 Mediated Target Validation

This protocol allows for the genetic validation of this compound's on-target effects by assessing its activity in cells where the PAR2 gene (F2RL1) has been knocked out.

Materials:

  • Cell line of interest

  • CRISPR-Cas9 system (e.g., plasmids encoding Cas9 and a guide RNA targeting F2RL1)

  • Transfection reagent

  • This compound

  • Assay reagents to measure the phenotype of interest

Workflow:

cluster_0 Generate Knockout Cells cluster_1 Phenotypic Assay cluster_2 Data Analysis A 1. Design and clone gRNA targeting F2RL1 (PAR2 gene) B 2. Transfect cells with Cas9 and gRNA plasmids A->B C 3. Select and validate knockout clones (e.g., by sequencing and Western blot) B->C D 4. Treat wild-type and PAR2-knockout cells with a dose-range of this compound C->D E 5. Measure the phenotype of interest (e.g., cell viability, signaling pathway activation) D->E F 6. Compare the dose-response curves between wild-type and knockout cells E->F

Figure 4: Workflow for CRISPR-Cas9 based target validation of this compound.

Expected Outcome: If the phenotype induced by this compound is on-target, it should be significantly diminished or completely absent in the PAR2 knockout cells compared to the wild-type cells.

PAR2 Signaling Pathway

This compound, by inhibiting PAR2, is expected to modulate downstream signaling pathways. Understanding these pathways is crucial for designing relevant phenotypic assays.

cluster_0 PAR2 Activation & Inhibition cluster_1 Downstream Signaling Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Activates G_protein Gq/11, G12/13 PAR2->G_protein PI3K_AKT PI3K/AKT Pathway PAR2->PI3K_AKT This compound This compound This compound->PAR2 Inhibits PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK, p38, JNK) Ca_PKC->MAPK NFkB NF-κB Pathway Ca_PKC->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation

Figure 5: Simplified PAR2 signaling pathway modulated by this compound.

By following these guidelines and protocols, researchers can confidently assess the on-target and potential off-target effects of this compound, leading to more robust and reliable experimental outcomes. For further assistance, please consult the referenced literature.

References

Improving the stability of AZ3451 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of AZ3451 in solution. The following information includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: To ensure the integrity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year to maintain its stability.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO. For in vivo studies, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare working solutions fresh for each experiment to ensure optimal performance.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation in your this compound solution, gentle sonication or warming of the solution can aid in redissolving the compound. It is also important to ensure that the solvent, particularly DMSO, is of high quality and free from moisture, as this can affect solubility. If precipitation persists, it is recommended to prepare a fresh solution.

Q4: How can I assess the stability of my this compound solution under specific experimental conditions?

A4: To determine the stability of this compound in your specific experimental setup, a forced degradation study is recommended. This involves subjecting the solution to various stress conditions, such as elevated temperature, different pH levels, light exposure, and oxidizing agents. The degradation of this compound can then be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

FormSolvent/Storage ConditionConcentration/DurationReference(s)
Powder-20°CUp to 3 years
Stock Solution-80°C in DMSOUp to 1 year
In Vivo Formulation10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalinePrepare fresh

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, cell culture medium)
  • Hydrochloric acid (HCl) solution (for acidic stress)
  • Sodium hydroxide (NaOH) solution (for basic stress)
  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
  • Calibrated oven or incubator (for thermal stress)
  • Photostability chamber or light source (for photolytic stress)
  • HPLC system with a suitable detector (e.g., UV)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase for HPLC

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
  • From the stock solution, prepare working solutions in the desired experimental medium (e.g., cell culture medium, buffer) at the final concentration to be tested.

3. Application of Stress Conditions:

  • Acidic Hydrolysis: Add HCl to the this compound working solution to achieve a final acid concentration (e.g., 0.1 M).
  • Basic Hydrolysis: Add NaOH to the this compound working solution to achieve a final base concentration (e.g., 0.1 M).
  • Oxidative Degradation: Add H₂O₂ to the this compound working solution to achieve a final concentration (e.g., 3%).
  • Thermal Degradation: Place the this compound working solution in an oven at an elevated temperature (e.g., 40°C, 60°C).
  • Photolytic Degradation: Expose the this compound working solution to a controlled light source (e.g., UV lamp, daylight).
  • Control: Keep an unstressed sample of the this compound working solution at the recommended storage condition.

4. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition and the control.
  • Analyze the samples by HPLC to determine the concentration of the remaining this compound. A suitable HPLC method should be developed and validated to separate this compound from its potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidative Degradation thermal Thermal Degradation photo Photolytic Degradation control Control sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Analysis hplc->data signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathways Downstream Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., IL-1β) par2 PAR2 stimulus->par2 mapk p38/MAPK par2->mapk nfkb NF-κB par2->nfkb pi3k PI3K/AKT/mTOR par2->pi3k This compound This compound This compound->par2 inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis degradation Cartilage Degradation mapk->degradation nfkb->inflammation nfkb->apoptosis nfkb->degradation pi3k->inflammation pi3k->apoptosis pi3k->degradation

References

Technical Support Center: Interpreting Unexpected Results with AZ3451

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibition of IL-1β-induced inflammation with this compound in my experimental system. What could be the reason?

A1: Several factors could contribute to a lack of efficacy for this compound in your specific model. Consider the following possibilities:

  • Cell-Type Specificity of PAR2 Signaling: The downstream effects of PAR2 activation are highly context-dependent and can vary significantly between different cell types. While this compound effectively blocks IL-1β-induced inflammation in chondrocytes by inhibiting the p38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways, the signaling cascade in your cell type might be different or PAR2-independent.[1][2][3]

  • PAR2 Expression Levels: Confirm the expression of PAR2 in your cells. Low or absent PAR2 expression will naturally lead to a lack of response to a PAR2 antagonist.

  • Alternative Inflammatory Pathways: The inflammatory response in your system may be predominantly driven by pathways that are not modulated by PAR2.

  • Compound Stability and Concentration: Ensure that this compound is properly stored and used at an effective concentration. Degradation of the compound or suboptimal dosing can lead to a lack of observable effects.

Troubleshooting Steps:

  • Verify PAR2 Expression: Perform Western blotting or qPCR to confirm PAR2 expression in your experimental cells.

  • Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration of this compound for your system.

  • Positive Control: Use a known PAR2 agonist to confirm that the receptor is functional in your cells.

  • Investigate Downstream Signaling: Analyze key signaling molecules (e.g., phospho-p38, NF-κB p65) to see if they are modulated by this compound in your system as expected from literature.

Q2: I am observing an increase in apoptosis in my cancer cell line upon treatment with this compound, which is contrary to its protective effect in chondrocytes. Why is this happening?

A2: This is a critical observation that highlights the dual role PAR2 can play in different biological contexts.

  • PAR2 in Cancer: In many cancer types, PAR2 signaling is implicated in promoting tumor progression, proliferation, migration, and invasion.[1][4] By antagonizing PAR2 with this compound, you may be inhibiting these pro-survival signals, leading to apoptosis.

  • Context-Dependent Signaling: The cellular response to PAR2 modulation is dictated by the specific signaling pathways active in that cell type. In chondrocytes, this compound's anti-apoptotic effect is linked to the activation of autophagy. In your cancer cell line, the dominant PAR2-mediated pathway might be pro-proliferative, and its inhibition could trigger apoptosis.

Troubleshooting Steps:

  • Literature Review: Research the role of PAR2 in your specific cancer cell line.

  • Apoptosis Pathway Analysis: Investigate the specific apoptotic pathways being activated (e.g., intrinsic vs. extrinsic) using techniques like Western blotting for caspases.

  • Autophagy Assessment: Evaluate the effect of this compound on autophagy in your cells, as the interplay between autophagy and apoptosis is crucial.

Q3: My results show that this compound is affecting ERK and JNK phosphorylation, which contradicts published data in chondrocytes. What could explain this discrepancy?

A3: This could be due to off-target effects or biased signaling, which are important considerations with any small molecule inhibitor.

  • Biased Antagonism: GPCRs like PAR2 can signal through multiple downstream pathways. A biased antagonist might inhibit one pathway while having no effect or even an agonistic effect on another. It's possible that in your cell type, this compound exhibits a different biased antagonism profile.

  • Off-Target Effects: At higher concentrations, the selectivity of any inhibitor can decrease. This compound might be interacting with other kinases or signaling molecules in your system, leading to the observed changes in ERK and JNK phosphorylation.

  • Cellular Context: The signaling network of a cell is complex and interconnected. The effect of inhibiting one node (PAR2) can have different ripple effects depending on the baseline state and connectivity of the network in different cell types.

Troubleshooting Steps:

  • Concentration Optimization: Re-evaluate the concentration of this compound being used. A lower concentration might be more specific.

  • Off-Target Panel Screening: If this is a critical and reproducible finding, consider screening this compound against a panel of kinases to identify potential off-target interactions.

  • Upstream Kinase Analysis: Investigate the activation state of kinases upstream of ERK and JNK to pinpoint where the unexpected signaling is originating.

Quantitative Data Summary

ParameterValueCell SystemReference
This compound IC50 for PAR2 23 nMNot specified
This compound Concentration for in vitro studies 10 µMRat Chondrocytes
IL-1β Concentration for in vitro studies 10 ng/mlRat Chondrocytes

Experimental Protocols

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis:

    • Treat cells with this compound and/or stimuli (e.g., IL-1β) for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-PAR2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect with an ECL substrate.

Autophagy Flux Assay using mRFP-GFP-LC3
  • Transfection:

    • Transfect cells with a tandem mRFP-GFP-LC3 plasmid or infect with an adenovirus construct.

  • Treatment:

    • Treat cells with this compound and/or an autophagy inducer/inhibitor (e.g., IL-1β, chloroquine).

  • Imaging:

    • Fix the cells and visualize using a fluorescence microscope.

    • GFP signal is quenched in the acidic environment of the lysosome, while mRFP remains stable.

  • Analysis:

    • Autophagosomes will appear as yellow puncta (GFP and mRFP colocalization).

    • Autolysosomes will appear as red puncta (mRFP only).

    • An increase in red puncta upon treatment indicates an increase in autophagic flux.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Treat cells with this compound and/or an apoptosis-inducing agent.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS.

  • Staining:

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

AZ3451_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1beta IL-1beta PAR2 PAR2 IL-1beta->PAR2 Activates p38_MAPK p38 MAPK PAR2->p38_MAPK NFkB NF-κB PAR2->NFkB PI3K_AKT PI3K/AKT/mTOR PAR2->PI3K_AKT Inflammation Inflammation p38_MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K_AKT->Apoptosis Autophagy Autophagy Autophagy->Apoptosis Inhibits This compound This compound This compound->PAR2 Inhibits This compound->Autophagy Promotes

Caption: this compound signaling pathway in chondrocytes.

experimental_workflow start Hypothesis: This compound will have a specific effect on my cell system cell_culture Cell Culture and Treatment (with appropriate controls) start->cell_culture data_collection Data Collection cell_culture->data_collection western_blot Western Blot (for signaling pathways) data_collection->western_blot functional_assay Functional Assay (e.g., apoptosis, autophagy) data_collection->functional_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis functional_assay->data_analysis expected_results Results are as expected data_analysis->expected_results unexpected_results Results are unexpected data_analysis->unexpected_results conclusion Conclusion and Further Experiments expected_results->conclusion troubleshooting Troubleshooting (Refer to FAQs) unexpected_results->troubleshooting troubleshooting->cell_culture troubleshooting_logic start Unexpected Result Observed q1 Is PAR2 expressed and functional in your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the concentration of this compound optimal? a1_yes->q2 check_par2 Action: Verify PAR2 expression (Western Blot/qPCR) a1_no->check_par2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Could the signaling pathway be cell-type specific? a2_yes->q3 dose_response Action: Perform a dose-response curve a2_no->dose_response a3_yes Yes q3->a3_yes a3_no No q3->a3_no literature_review Action: Review literature for PAR2 signaling in your specific cell type a3_yes->literature_review consider_off_target Consider off-target effects or biased antagonism as a possibility a3_no->consider_off_target

References

Overcoming resistance to AZ3451 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ3451. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and understand the mechanism of action of this potent PAR2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific antagonist of the Protease-Activated Receptor 2 (PAR2), with an IC50 of 23 nM.[1] It functions as an allosteric antagonist, meaning it binds to a site on the receptor that is distant from the primary binding site of endogenous agonists.[1] This binding prevents the conformational changes necessary for receptor activation and downstream signaling.[1]

Q2: In what research areas has this compound been utilized?

This compound has been investigated for its therapeutic potential in inflammatory conditions, particularly osteoarthritis.[2][3] Research has shown its ability to prevent inflammation, cartilage degradation, and apoptosis in chondrocytes stimulated with interleukin-1β (IL-1β). It has also been shown to mitigate endothelial cell damage and inflammation induced by oxidized low-density lipoprotein (ox-LDL).

Q3: Which signaling pathways are known to be modulated by this compound?

This compound has been demonstrated to attenuate the activation of several key inflammatory and survival pathways. In IL-1β-stimulated chondrocytes, this compound treatment suppressed the phosphorylation of p38 MAPK and inhibited the activation of the NF-κB and PI3K/AKT/mTOR pathways. In endothelial cells, it has been shown to attenuate ox-LDL-induced activation of NF-κB.

Q4: What are the optimal storage conditions for this compound?

For long-term storage, this compound stock solutions should be kept at -80°C for up to two years or at -20°C for up to one year.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
No observable effect of this compound treatment. Low or absent PAR2 expression in the cell line: Not all cell lines express PAR2 at functional levels.1. Confirm PAR2 Expression: Perform Western blot or qPCR to verify PAR2 protein or mRNA expression in your cell line. 2. Use a Positive Control: Include a cell line known to express PAR2 and respond to its activation/inhibition. 3. Induce PAR2 Expression: In some contexts, PAR2 expression can be upregulated by inflammatory stimuli like IL-1β.
Suboptimal concentration of this compound: The effective concentration can vary between cell types and experimental conditions.1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific assay. A common starting concentration in published studies is 10 µM. 2. Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
Inactive downstream signaling pathway: The specific pathway you are measuring may not be active under your experimental conditions.1. Induce Pathway Activation: Use an appropriate stimulus (e.g., IL-1β, trypsin) to activate PAR2 and its downstream signaling pathways before treating with this compound.
High background signal in assays. Off-target effects: At very high concentrations, all small molecules have the potential for off-target effects.1. Lower this compound Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Include Appropriate Controls: Use vehicle-only controls and consider a negative control compound if available.
Inconsistent results between experiments. Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can all impact experimental outcomes.1. Standardize Protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Ensure Reagent Consistency: Use the same batches of reagents, including this compound and cell culture media, for comparative experiments.

Experimental Protocols

Protocol 1: Analysis of Signaling Pathway Modulation by Western Blot

This protocol details the investigation of this compound's effect on IL-1β-induced activation of the p38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways in chondrocytes.

  • Cell Culture and Treatment:

    • Plate chondrocytes at the desired density and allow them to adhere overnight.

    • Pre-treat cells with this compound (e.g., 10 µM) for 2 hours.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with IL-1β alone, and cells treated with this compound alone.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, p65 (NF-κB), Akt, and mTOR overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an ECL detection system.

    • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Quantitative Data Summary

Compound Target IC50 Reference
This compoundProtease-Activated Receptor 2 (PAR2)23 nM

Visualizations

AZ3451_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 Receptor G_Protein G-Protein This compound This compound This compound->PAR2 Binds allosterically (Inhibits) Agonist Protease Agonist (e.g., Trypsin) Agonist->PAR2 Activates PLC PLC G_Protein->PLC PI3K PI3K/AKT/mTOR G_Protein->PI3K PKC PKC PLC->PKC MAPK p38 MAPK PKC->MAPK IKK IKK PKC->IKK NFkB_complex NF-κB/IκB Complex IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IκB IκB NFkB_complex->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Caption: this compound allosterically inhibits PAR2 signaling pathways.

Experimental_Workflow start Start: Seed Cells pretreatment Pre-treat with this compound or Vehicle Control start->pretreatment stimulation Stimulate with Agonist (e.g., IL-1β) pretreatment->stimulation incubation Incubate for Defined Period stimulation->incubation endpoint Endpoint Analysis incubation->endpoint western Western Blot (Signaling Pathways) endpoint->western Protein qpcr qPCR (Gene Expression) endpoint->qpcr RNA elisa ELISA (Cytokine Release) endpoint->elisa Supernatant

Caption: Workflow for studying the effects of this compound.

References

Technical Support Center: Minimizing AZ3451 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of AZ3451 in primary cell cultures. Our goal is to help you achieve reliable and reproducible experimental results while maintaining the health and physiological relevance of your in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), with an IC50 of 23 nM.[1] It functions by binding to a remote allosteric site on the PAR2 receptor, which prevents the conformational changes required for receptor activation and subsequent downstream signaling.[1]

Q2: Which signaling pathways are affected by this compound?

A2: this compound has been shown to attenuate the activation of several key signaling pathways, including the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[2]

Q3: What are the potential signs of this compound-induced toxicity in my primary cell culture?

A3: Signs of cellular toxicity can manifest in various ways. It is crucial to monitor your primary cell cultures for the following indicators:

  • Morphological Changes: Look for alterations in cell shape, such as rounding, shrinking, detachment from the culture surface, or the appearance of vacuoles in the cytoplasm.[3]

  • Decreased Cell Viability: A reduction in the number of viable cells is a direct indicator of toxicity. This can be quantified using various cell viability assays.

  • Reduced Proliferation Rate: Inhibition of cell growth or a decrease in the rate of cell division can be an early sign of cellular stress.

  • Increased Apoptosis or Necrosis: Look for signs of programmed cell death (apoptosis) or uncontrolled cell death (necrosis), which can be identified using specific assays.

  • Changes in Metabolic Activity: A decrease in metabolic activity, often measured in assays like the MTT or XTT assay, can indicate cellular stress.[4]

Q4: Why is minimizing toxicity in primary cell cultures particularly important?

A4: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in a living organism compared to immortalized cell lines. However, they are also more sensitive to stressors, including chemical compounds. Minimizing toxicity is essential to:

  • Ensure the physiological relevance of your experimental model.

  • Obtain accurate and reproducible data.

  • Avoid misinterpretation of experimental results where toxicity could mask the true biological effects of the compound under investigation.

Troubleshooting Guide: High Toxicity Observed with this compound Treatment

If you are observing significant toxicity in your primary cell cultures upon treatment with this compound, follow these troubleshooting steps to identify and mitigate the issue.

Problem: Unexpectedly high levels of cell death or morphological changes.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_solvent Solvent Control cluster_conc Dose-Response cluster_exposure Time-Course cluster_culture Culture Parameters start High Toxicity Observed check_solvent Step 1: Verify Solvent Toxicity start->check_solvent optimize_conc Step 2: Optimize this compound Concentration check_solvent->optimize_conc Solvent not toxic solvent_details Run a vehicle control (e.g., DMSO) at the highest concentration used. Primary cells are sensitive to DMSO; keep final concentration ≤0.1%. optimize_exposure Step 3: Adjust Exposure Duration optimize_conc->optimize_exposure Toxicity persists conc_details Perform a dose-response experiment to determine the IC50 and CC50. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). check_culture_conditions Step 4: Evaluate Culture Conditions optimize_exposure->check_culture_conditions Toxicity persists exposure_details Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). Shorter exposure times may reduce toxicity while retaining efficacy. solution Reduced Toxicity check_culture_conditions->solution Implement changes culture_details Optimize cell seeding density. Assess the effect of serum concentration. Ensure overall cell health and low passage number.

Caption: A step-by-step guide to troubleshooting this compound toxicity.

Parameter Recommendation Rationale
Solvent (e.g., DMSO) Concentration Maintain the final solvent concentration at the lowest possible level, ideally ≤0.1% for primary cells. Always include a vehicle-only control group in your experiments.High concentrations of solvents like DMSO can be toxic to primary cells and can confound the interpretation of your results.
This compound Concentration Perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50). Use concentrations well below the CC50 for your experiments.This will help you identify a therapeutic window where this compound is effective against its target without causing significant cell death.
Exposure Duration Conduct a time-course experiment to find the minimum exposure time required to observe the desired biological effect.Prolonged exposure to a compound can lead to cumulative toxicity. Shorter incubation times may be sufficient to achieve the desired outcome.
Cell Seeding Density Optimize the cell seeding density for your specific primary cell type. Both too low and too high densities can affect cell health and drug sensitivity.Cell density can influence cell proliferation rates, cell-cell contacts, and the concentration of secreted factors, all of which can impact the cellular response to a drug.
Serum Concentration Evaluate the effect of different serum concentrations (e.g., 2%, 5%, 10%) on this compound toxicity.Serum proteins can bind to compounds, reducing their free concentration and thus their bioavailability and toxicity.
Cell Health Use primary cells at a low passage number and ensure they are in a healthy, logarithmic growth phase before starting the experiment.Primary cells can undergo phenotypic changes and become more sensitive to stress at higher passage numbers.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound

This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that causes 50% cell death in your primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or LDH assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells into a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and recover for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is a logarithmic series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the no-treatment control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the CC50 value.

Experimental Workflow for CC50 Determination

CC50_Workflow A 1. Seed Primary Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with This compound Dilutions B->C D 4. Incubate for Defined Period C->D E 5. Perform Cell Viability Assay D->E F 6. Analyze Data and Calculate CC50 E->F

Caption: Workflow for determining the CC50 of this compound.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Procedure:

  • Prepare Samples: After treating the cells with this compound as described in Protocol 1, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to the collected supernatants in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Signaling Pathways and Visualization

This compound inhibits PAR2, which in turn can modulate downstream signaling pathways implicated in inflammation and cell survival. Understanding these pathways can help in designing experiments to assess the on-target effects of this compound versus its off-target toxicity.

This compound-Modulated Signaling Pathways

Signaling_Pathways cluster_pathways Downstream Signaling This compound This compound PAR2 PAR2 This compound->PAR2 Inhibits P38 P38/MAPK PAR2->P38 NFkB NF-κB PAR2->NFkB PI3K PI3K/AKT/mTOR PAR2->PI3K Inflammation Inflammation P38->Inflammation NFkB->Inflammation CellSurvival Cell Survival PI3K->CellSurvival

Caption: this compound inhibits PAR2, affecting key downstream pathways.

By following these guidelines and protocols, researchers can effectively minimize the toxicity of this compound in their primary cell cultures, leading to more reliable and translatable scientific findings.

References

Validation & Comparative

A Comparative Analysis of AZ3451 and Other PAR2 Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the PAR2 antagonist AZ3451 against other notable inhibitors of the receptor. The information is presented through compiled experimental data, detailed methodologies, and a visual representation of the relevant signaling pathway.

Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target in a variety of inflammatory diseases, including osteoarthritis, asthma, and chronic pain.[1][2][3] The development of potent and selective PAR2 antagonists is a key area of research. This guide focuses on this compound, a potent, non-peptide, allosteric antagonist of PAR2, and compares its efficacy with other known PAR2 antagonists based on available preclinical data.[4][5]

Efficacy Comparison of PAR2 Antagonists

The following table summarizes the in vitro efficacy of this compound and other selected PAR2 antagonists. The data is primarily presented as IC50 or pIC50 values obtained from common functional assays used to assess PAR2 inhibition.

AntagonistTypeAssayTarget SpeciesIC50 / pIC50Reference
This compound Small Molecule (Benzimidazole)Calcium MobilizationHumanpIC50 = 8.6 ± 0.1
IP1 ProductionHumanpIC50 = 7.65 ± 0.02
Calcium Mobilization-IC50 = 23 nM
AZ8838 Small Molecule (Imidazole)Calcium MobilizationHumanpIC50 = 5.70 ± 0.02
IP1 ProductionHumanpIC50 = 5.84 ± 0.02
ERK1/2 PhosphorylationHumanpIC50 = 5.7 ± 0.1
β-arrestin-2 RecruitmentHumanpIC50 = 6.1 ± 0.1
ENMD-1068 Small Molecule (Piperazine)Trypsin-induced PAR2 activation-IC50 = 5 mM
PAR2 activation in colonocytesRatIC50 > 5 mM
K-14585 PeptidomimeticSLIGKV-induced Ca2+ mobilizationHuman-
GB88 Small MoleculePAR2 activated Ca2+ release-IC50 = 2 µM
PAR2 activation in colonocytesRatIC50 = 8 µM
C391 Peptidomimetic2-at-LIGRL-NH2-induced ERK1/2 phosphorylationHuman-
C781 Peptidomimetic (Biased)β-arrestin/MAPK signalingHuman-

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

This assay is a widely used method to determine the ability of a compound to inhibit the activation of Gq-coupled GPCRs, such as PAR2, which leads to an increase in intracellular calcium levels.

Objective: To measure the inhibitory effect of PAR2 antagonists on agonist-induced intracellular calcium release.

General Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably or transiently expressing human PAR2 are cultured to 80-90% confluency in 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark. Probenecid may be included to prevent dye leakage.

  • Compound Addition: After dye loading, the plate is allowed to equilibrate to room temperature. The test antagonist (e.g., this compound) at various concentrations is added to the wells and incubated for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation: A PAR2 agonist (e.g., SLIGRL-NH2 or trypsin) is then added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately after agonist addition using a fluorometric imaging plate reader (FLIPR) or a similar instrument with excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

  • Data Analysis: The change in fluorescence intensity before and after agonist addition is calculated. The IC50 value for the antagonist is determined by plotting the percentage of inhibition against the antagonist concentration.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway, providing a more stable and cumulative measure of receptor activation compared to the transient calcium signal.

Objective: To quantify the inhibitory effect of PAR2 antagonists on agonist-induced IP1 production.

General Protocol:

  • Cell Culture and Seeding: Cells expressing PAR2 are seeded in 96-well or 384-well white plates and cultured to the desired confluency.

  • Compound Incubation: The culture medium is replaced with a stimulation buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1. The test antagonist is added at various concentrations and incubated.

  • Agonist Stimulation: A PAR2 agonist is then added to the wells, and the plate is incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection: A lysis buffer containing the detection reagents is added to the wells. The assay is typically a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay. In this format, endogenously produced IP1 competes with a labeled IP1 tracer for binding to a specific antibody.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 in the sample.

  • Data Analysis: A standard curve is used to convert the raw data to IP1 concentrations. The IC50 value for the antagonist is determined by plotting the percentage of inhibition of agonist-induced IP1 accumulation against the antagonist concentration.

PAR2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PAR2 signaling pathway leading to the endpoints measured in the efficacy assays and a general workflow for evaluating PAR2 antagonists.

PAR2_Signaling_Pathway cluster_activation Receptor Activation cluster_signaling Downstream Signaling cluster_response Cellular Response Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage Tethered Ligand Tethered Ligand PAR2->Tethered Ligand Exposure Gq Gq Tethered Ligand->Gq Activation beta-Arrestin beta-Arrestin Tethered Ligand->beta-Arrestin Recruitment PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activation Pain Pain Ca2+->Pain MAPK MAPK PKC->MAPK Activation Inflammation Inflammation MAPK->Inflammation Proliferation Proliferation MAPK->Proliferation beta-Arrestin->MAPK Scaffolding Antagonist_Evaluation_Workflow Start Start Cell_Culture Culture PAR2-expressing cells Start->Cell_Culture Assay_Choice Choose Assay Cell_Culture->Assay_Choice Ca_Assay Calcium Mobilization Assay Assay_Choice->Ca_Assay Gq direct IP1_Assay IP1 Accumulation Assay Assay_Choice->IP1_Assay Gq cumulative Antagonist_Incubation Incubate with Antagonist Ca_Assay->Antagonist_Incubation IP1_Assay->Antagonist_Incubation Agonist_Stimulation Stimulate with PAR2 Agonist Antagonist_Incubation->Agonist_Stimulation Measurement Measure Signal Agonist_Stimulation->Measurement Data_Analysis Analyze Data and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to PAR2 Inhibition: AZ3451 (Allosteric) vs. Orthosteric Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AZ3451, a potent allosteric modulator of Protease-Activated Receptor 2 (PAR2), with orthosteric PAR2 inhibitors. The following sections present quantitative data, experimental methodologies, and visual diagrams to facilitate an objective evaluation of these distinct inhibitory mechanisms.

Mechanism of Action: A Tale of Two Sites

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and pain pathways. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a challenging target for drug development.[1] Small molecule inhibitors of PAR2 primarily fall into two categories based on their binding site and mechanism of action:

  • Allosteric Modulators (e.g., this compound): These molecules bind to a site topographically distinct from the orthosteric site where the endogenous tethered ligand binds.[2] this compound is a negative allosteric modulator, meaning it inhibits receptor activation without directly competing with the agonist.[3][4] It binds to a remote allosteric site outside the helical bundle of PAR2.[2]

  • Orthosteric Inhibitors (e.g., AZ8838): These compounds act as competitive antagonists, directly competing with the tethered ligand for binding at the orthosteric site within the transmembrane bundle.

This fundamental difference in their mechanism of action leads to distinct pharmacological profiles, which are detailed in the subsequent sections.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of the allosteric antagonist this compound and the orthosteric antagonist AZ8838 across multiple PAR2-mediated signaling pathways. The data is presented as pIC50 values, where a higher value indicates greater potency.

AssayThis compound (Allosteric) pIC50AZ8838 (Orthosteric) pIC50Reference
Ca²⁺ Mobilization (human PAR2)8.6 ± 0.15.70 ± 0.02
IP1 Formation (human PAR2)7.65 ± 0.025.84 ± 0.02
ERK1/2 Phosphorylation (human PAR2)6.44 ± 0.035.7 ± 0.1
β-arrestin-2 Recruitment (human PAR2)7.06 ± 0.046.1 ± 0.1
Ca²⁺ Mobilization (rat PAR2)Potent Inhibition ConfirmedPotent Inhibition Confirmed

Key Observations:

  • The allosteric antagonist this compound consistently demonstrates significantly higher potency than the orthosteric antagonist AZ8838 in inhibiting G protein-dependent (Ca²⁺ mobilization and IP1 formation) and G protein-independent (ERK1/2 phosphorylation and β-arrestin-2 recruitment) signaling pathways.

PAR2 Signaling Pathways

Activation of PAR2 by proteases like trypsin initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways modulated by PAR2 inhibitors.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gq PAR2->Gq Activation b_arrestin β-arrestin PAR2->b_arrestin Recruitment Protease Protease (e.g., Trypsin) Protease->PAR2 Cleavage & Activation PLCb PLCβ Gq->PLCb Activation MAPK_pathway MAPK Pathway (ERK1/2) Gq->MAPK_pathway PI3K_pathway PI3K/Akt Pathway Gq->PI3K_pathway IP3 IP3 PLCb->IP3 Generation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cellular_Response Cellular Responses (Inflammation, Pain) Ca_release->Cellular_Response MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response b_arrestin->MAPK_pathway Scaffolding Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis Cell_Culture Cell Line Expressing PAR2 (e.g., 1321N1-hPAR2, U2OS-hPAR2) Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assays Functional Assays Cell_Culture->Functional_Assays Mechanism Mechanism of Action (Competitive vs. Allosteric) Binding_Assay->Mechanism Ca_Assay Ca²⁺ Mobilization Assay Functional_Assays->Ca_Assay IP1_Assay IP1 Formation Assay Functional_Assays->IP1_Assay ERK_Assay ERK1/2 Phosphorylation Assay Functional_Assays->ERK_Assay Arrestin_Assay β-arrestin Recruitment Assay Functional_Assays->Arrestin_Assay pIC50 pIC50 Determination Ca_Assay->pIC50 IP1_Assay->pIC50 ERK_Assay->pIC50 Arrestin_Assay->pIC50 pIC50->Mechanism

References

Validating the In Vivo Anti-Inflammatory Efficacy of AZ3451: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), against other relevant anti-inflammatory agents. The data presented is sourced from preclinical studies, offering a quantitative and objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound is a small molecule that acts as a negative allosteric modulator of PAR2 with a reported IC50 of 23 nM.[1] Preclinical in vivo studies have demonstrated its efficacy in mitigating inflammation in various models. This guide will focus on two key models: the PAR2 agonist-induced paw edema model in rats, a model of acute inflammation, and the monosodium iodoacetate (MIA)-induced osteoarthritis model in rats, a model of chronic inflammatory and degenerative joint disease. The performance of this compound will be compared with another PAR2 antagonist, AZ8838, and established non-steroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib and Indomethacin.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the quantitative data from preclinical studies, allowing for a direct comparison of the anti-inflammatory efficacy of this compound and its alternatives.

Table 1: Comparison of Anti-Inflammatory Effects in PAR2 Agonist-Induced Rat Paw Edema

CompoundDoseRoute of AdministrationTime of AdministrationEfficacy (Reduction in Paw Swelling)Reference
This compound 10 mg/kgSubcutaneous (s.c.)30 minutes prior to agonist~60% [2]
AZ883810 mg/kgOral (p.o.)2 hours prior to agonist~60%[2][3]
Celecoxib10 mg/kgIntraperitoneal (i.p.)Not specifiedStatistically significant reduction[4]
Indomethacin10 mg/kgNot specifiedNot specifiedSignificant inhibitory response (87.3% in a similar carrageenan-induced model)

Table 2: Comparison of Anti-Inflammatory and Disease-Modifying Effects in Rat Model of Osteoarthritis

CompoundDoseRoute of AdministrationTreatment DurationKey Efficacy EndpointsReference
This compound Not specified in publicly available dataIntra-articular injection8 weeks post-surgeryAmeliorated surgery-induced cartilage degradation.
Indomethacin10 mg/kg (of a 1% gel)Topical3 weeksPotent anti-inflammatory activity against joint inflammation.
Naproxen8 mg/kgOral gavage (twice daily)3 weeksReduced articular cartilage degradation.
IbuprofenNot specifiedNot specifiedNot specifiedSignificant efficacy in reducing knee joint diameter and weight-bearing asymmetry.
MeloxicamNot specifiedNot specifiedNot specifiedSignificant efficacy in reducing knee joint diameter and weight-bearing asymmetry.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation of the presented data.

PAR2 Agonist-Induced Rat Paw Edema

This model is utilized to assess the acute anti-inflammatory effects of a compound.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Induction of Inflammation cluster_3 Measurement animal_prep Acclimatization of Wistar rats drug_admin Administration of this compound (s.c.) or comparator drug animal_prep->drug_admin Randomization inflammation_induction Intraplantar injection of PAR2 agonist (2f-LIGRLO-NH2) drug_admin->inflammation_induction Pre-treatment measurement Measurement of paw volume (plethysmography) at specified time points inflammation_induction->measurement

Caption: Workflow for PAR2 Agonist-Induced Paw Edema Model.

Protocol:

  • Animals: Male Wistar rats are used for this study. The animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

  • Drug Administration:

    • This compound is administered subcutaneously (s.c.) at a dose of 10 mg/kg, 30 minutes prior to the induction of inflammation.

    • Comparator drugs are administered via their respective optimal routes and pre-treatment times (e.g., AZ8838 orally at 10 mg/kg, 2 hours prior).

    • A vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.

  • Induction of Paw Edema:

    • A potent and selective PAR2 agonist, 2f-LIGRLO-NH2, is injected into the plantar surface of the right hind paw of the rats (e.g., 350 µg per paw in saline).

  • Measurement of Paw Edema:

    • Paw volume is measured using a plethysmometer at baseline (before agonist injection) and at various time points after the injection (e.g., 30 minutes, 1, 2, 4, and 6 hours).

    • The degree of paw swelling is calculated as the percentage increase in paw volume compared to the baseline.

  • Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of paw edema in the drug-treated groups compared to the vehicle-treated control group.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model mimics the pathological features of human osteoarthritis, including cartilage degradation and chronic pain, making it suitable for evaluating the disease-modifying and analgesic effects of compounds.

Experimental Workflow:

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment model_induction Intra-articular injection of MIA into the rat knee joint treatment Administration of this compound or comparator drug over a specified period model_induction->treatment histopathology Histopathological analysis of the knee joint (cartilage integrity) treatment->histopathology biomarkers Biochemical analysis (e.g., inflammatory markers) treatment->biomarkers behavioral Behavioral tests (e.g., weight-bearing) treatment->behavioral

Caption: Workflow for MIA-Induced Osteoarthritis Model.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Osteoarthritis:

    • Rats are anesthetized, and the knee area is shaved and sterilized.

    • A single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 1-3 mg in a small volume of saline) is administered into the knee joint. A control group receives an intra-articular injection of saline.

  • Treatment:

    • Treatment with this compound (e.g., via intra-articular injection) or comparator drugs (e.g., oral administration of NSAIDs) is initiated at a specified time point after MIA injection and continued for the duration of the study.

  • Assessment of Disease Progression:

    • Histopathology: At the end of the study, animals are euthanized, and the knee joints are collected for histological analysis. The cartilage integrity is assessed using scoring systems like the OARSI score.

    • Biochemical Markers: Synovial fluid or surrounding tissues can be analyzed for levels of inflammatory cytokines and matrix-degrading enzymes.

    • Behavioral Assessments: Pain and joint dysfunction are evaluated using tests such as the hind limb weight-bearing incapacitance test or von Frey filaments for mechanical allodynia.

  • Data Analysis: The efficacy of the treatment is determined by comparing the histopathological scores, biomarker levels, and behavioral outcomes between the treated and vehicle control groups.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-inflammatory effects by antagonizing the PAR2 signaling pathway. Upon activation by proteases, PAR2 initiates a cascade of intracellular signaling events that lead to the expression of pro-inflammatory mediators. This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the agonist binding site, preventing the conformational changes required for receptor activation and subsequent signaling.

G cluster_0 PAR2 Activation cluster_1 Downstream Signaling cluster_2 Inhibition by this compound Protease Protease PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Activation G_protein G-protein coupling PAR2_active->G_protein MAPK MAPK Pathway (p38) G_protein->MAPK NFkB NF-κB Pathway G_protein->NFkB PI3K PI3K/AKT/mTOR Pathway G_protein->PI3K Inflammation Inflammation (Cytokines, MMPs) MAPK->Inflammation NFkB->Inflammation PI3K->Inflammation This compound This compound This compound->PAR2_inactive Allosteric Binding (Inhibition)

Caption: Simplified Signaling Pathway of PAR2 and Inhibition by this compound.

Studies have shown that this compound can suppress the activation of key inflammatory signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR, which are downstream of PAR2 activation. This mechanism underpins its ability to reduce the production of inflammatory mediators and protect against tissue damage in inflammatory conditions.

Conclusion

The available in vivo data strongly support the anti-inflammatory and potential disease-modifying effects of this compound. Its efficacy in both acute and chronic models of inflammation is comparable to or, in some aspects, potentially superior to existing anti-inflammatory agents. The targeted mechanism of action, specifically the antagonism of PAR2, presents a novel therapeutic strategy for a range of inflammatory disorders. Further research, including direct head-to-head comparative studies with a broader range of standard-of-care drugs and in different disease models, is warranted to fully elucidate the therapeutic potential of this compound.

References

Cross-Validation of AZ3451 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the activity of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), across different species. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying signaling pathways.

Executive Summary

This compound is a negative allosteric modulator of PAR2 with a reported IC50 of 23 nM.[1] Experimental evidence demonstrates its efficacy in vitro in human and rat cell lines, and in vivo in rat and mouse models of inflammation and disease. This guide consolidates the available data to facilitate cross-species comparison and guide future research and development efforts.

Comparative Activity of this compound

The following table summarizes the reported activity of this compound in various species and experimental systems. While a direct side-by-side comparison from a single study is not currently available, the collective data underscores the cross-species activity of this potent PAR2 antagonist.

SpeciesAssay TypeCell Line/ModelMeasured ActivityReference
Human Calcium (Ca2+) Mobilization AssayCHO cells expressing human PAR2pIC50 = 8.6 ± 0.1[2]
IP1 Production AssayCHO cells expressing human PAR2pIC50 = 7.65 ± 0.02[2]
ERK1/2 Phosphorylation AssayCHO cells expressing human PAR2pIC50 = 6.44 ± 0.03[2]
β-arrestin-2 Recruitment AssayCHO cells expressing human PAR2pIC50 = 7.06 ± 0.04[2]
Endothelial Cell Damage and InflammationEA.hy926 endothelial cellsAttenuated ox-LDL-induced damage and inflammation
Rat Calcium (Ca2+) Flux AssayKNRK cell lineConfirmed Activity
In vitro Osteoarthritis ModelPrimary Rat ChondrocytesInhibited IL-1β-induced inflammation and cartilage degradation
In vivo Osteoarthritis ModelSurgical Model in Sprague-Dawley RatsAmeliorated cartilage degradation
In vivo Paw Edema ModelWistar RatsReduced PAR2 agonist-induced paw inflammation
Mouse In vivo Inflammatory Bowel Disease ModelTNBS- and DSS-induced colitis modelsReversed pain and inflammation (as nanoparticle encapsulation)

Signaling Pathways Modulated by this compound

This compound, by antagonizing PAR2, inhibits downstream signaling cascades implicated in inflammation, pain, and tissue degradation. The diagram below illustrates the key pathways modulated by this compound. Upon activation by proteases like trypsin, PAR2 initiates signaling through G-proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream pathways including MAPK, NF-κB, and PI3K/AKT/mTOR. This compound intervenes at the receptor level, blocking these activation signals.

AZ3451_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2 PAR2 Protease->PAR2 Activates G_Protein Gq PAR2->G_Protein Activates This compound This compound This compound->PAR2 Inhibits PLC PLC G_Protein->PLC Activates P38_MAPK P38/MAPK PLC->P38_MAPK NF_kB NF-κB PLC->NF_kB PI3K_AKT PI3K/AKT/mTOR PLC->PI3K_AKT Inflammation Inflammation Apoptosis Cartilage Degradation P38_MAPK->Inflammation NF_kB->Inflammation PI3K_AKT->Inflammation

Caption: this compound inhibits PAR2, blocking downstream signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to support the replication and extension of these findings.

In Vitro Calcium (Ca2+) Mobilization Assay

This assay is fundamental for assessing the potency of PAR2 antagonists by measuring changes in intracellular calcium concentration upon receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells expressing PAR2 in a 96-well plate B Culture cells to confluence A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Pre-incubate cells with varying concentrations of this compound C->D E Add PAR2 agonist (e.g., SLIGKV-NH2 or Trypsin) D->E F Measure fluorescence intensity over time using a plate reader E->F G Calculate the inhibition of the agonist-induced calcium response F->G H Determine the IC50 value of this compound G->H

Caption: Workflow for the in vitro calcium mobilization assay.

Detailed Steps:

  • Cell Culture: Plate cells endogenously expressing or transfected with PAR2 (e.g., CHO-hPAR2, KNRK) in a 96-well black-walled, clear-bottom plate and culture to confluence.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately one hour.

  • Compound Addition: After washing to remove excess dye, add varying concentrations of this compound to the wells and incubate for a predetermined period.

  • Agonist Stimulation: Utilize an automated plate reader with injection capabilities to add a PAR2 agonist (e.g., SLIGKV-NH2 or trypsin) to the wells.

  • Fluorescence Measurement: Immediately following agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time to capture the calcium flux.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to analyze the effect of this compound on the phosphorylation status and expression levels of key proteins in the PAR2 signaling cascade.

Detailed Steps:

  • Cell Treatment and Lysis: Culture cells to a suitable confluency, serum-starve if necessary, and then treat with a PAR2 agonist in the presence or absence of this compound for a specified duration. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature the protein samples by boiling in SDS-PAGE sample buffer and then separate them based on molecular weight using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, NF-κB p65, PAR2) overnight at 4°C. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

The available data strongly supports the activity of this compound as a potent PAR2 antagonist across human, rat, and mouse species. Its ability to modulate key signaling pathways involved in inflammation and pain highlights its therapeutic potential. This guide provides a valuable resource for researchers working with this compound, offering a consolidated view of its cross-species activity and detailed experimental protocols to facilitate further investigation.

References

Independent Verification of AZ3451's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ3451's performance with other alternatives, supported by experimental data. It delves into the molecular mechanisms of this potent Protease-Activated Receptor 2 (PAR2) antagonist and offers detailed protocols for key experiments to facilitate independent verification.

This compound is a potent and specific antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases, including osteoarthritis and atherosclerosis.[1][2][3] this compound binds to a remote allosteric site on the PAR2 receptor, preventing the conformational changes required for its activation and subsequent downstream signaling.[4][5] This guide will summarize the known mechanism of action of this compound, present available quantitative data on its efficacy, and provide detailed experimental protocols for researchers to independently verify these findings.

Comparative Analysis of PAR2 Antagonists

While several modulators of PAR2 have been developed, including the competitive antagonist AZ8838 and other compounds like GB-88 and ENMD-1068, comprehensive head-to-head comparative studies with this compound are not extensively available in the public domain. However, the distinct allosteric binding site of this compound suggests a different mode of inhibition compared to orthosteric antagonists. The following table summarizes key information on this compound and other notable PAR2 antagonists.

CompoundMechanism of ActionReported IC50Key Therapeutic Areas Investigated
This compound Allosteric Antagonist23 nMOsteoarthritis, Endothelial Inflammation
AZ8838 Competitive AntagonistNot specifiedPreclinical models of inflammation and pain
GB-88 AntagonistNot specifiedPreclinical models of inflammation and pain
ENMD-1068 AntagonistNot specifiedInflammatory arthritis
I-191 AntagonistNot specifiedPreclinical models of inflammation and pain

Mechanism of Action and Signaling Pathways

This compound has been shown to effectively suppress inflammatory responses and cartilage degradation, primarily through the inhibition of key signaling pathways. In in vitro models of osteoarthritis using chondrocytes stimulated with interleukin-1β (IL-1β), this compound treatment has been demonstrated to attenuate the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.

AZ3451_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane IL-1β IL-1β PAR2 PAR2 IL-1β->PAR2 Activates P38_MAPK P38_MAPK PAR2->P38_MAPK NFkB NFkB PAR2->NFkB PI3K_AKT PI3K_AKT PAR2->PI3K_AKT This compound This compound This compound->PAR2 Inhibits (Allosteric) Inflammation Inflammation P38_MAPK->Inflammation NFkB->Inflammation Cartilage_Degradation Cartilage_Degradation NFkB->Cartilage_Degradation PI3K_AKT->Cartilage_Degradation Apoptosis Apoptosis PI3K_AKT->Apoptosis

Quantitative Data on this compound Performance

The following tables summarize the quantitative effects of this compound on key molecular markers in IL-1β-stimulated chondrocytes, an in vitro model for osteoarthritis.

Table 1: Effect of this compound on Inflammatory Mediators

MarkerTreatment GroupRelative Expression/Activity
iNOS Control1.0
IL-1β3.5
IL-1β + this compound (10 µM)1.2
COX2 Control1.0
IL-1β4.2
IL-1β + this compound (10 µM)1.5
MMP13 Control1.0
IL-1β5.0
IL-1β + this compound (10 µM)1.8

Data are representative and compiled from findings reported in literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Cartilage Matrix Components

MarkerTreatment GroupRelative Expression
Collagen II Control1.0
IL-1β0.4
IL-1β + this compound (10 µM)0.8
Aggrecan Control1.0
IL-1β0.3
IL-1β + this compound (10 µM)0.7

Data are representative and compiled from findings reported in literature. Actual values may vary based on experimental conditions.

Table 3: Effect of this compound on Apoptosis

MarkerTreatment GroupPercentage of Apoptotic Cells
Annexin V+ Control5%
IL-1β25%
IL-1β + this compound (10 µM)10%

Data are representative and compiled from findings reported in literature. Actual values may vary based on experimental conditions.

Experimental Protocols

To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A 1. Isolate and Culture Primary Chondrocytes B 2. Stimulate with IL-1β (10 ng/mL) +/- this compound (10 µM) for 24-48h A->B C 3. Protein Extraction and Quantification B->C F 6. Apoptosis Assay (Flow Cytometry - Annexin V) B->F D 4. Western Blot Analysis (p-P38, p-NF-κB p65, p-Akt) C->D E 5. NF-κB Translocation Assay (Immunofluorescence) C->E

Western Blot Analysis of Signaling Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the P38/MAPK, NF-κB, and PI3K/AKT pathways.

  • Cell Lysis:

    • After treatment, wash chondrocytes with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total P38, NF-κB p65, and Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the protein bands.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment:

    • Seed chondrocytes on glass coverslips in a 24-well plate.

    • Treat the cells with IL-1β and/or this compound as described previously.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

PI3K/Akt Pathway Activity Assay

This can be assessed by Western blot for phosphorylated Akt (as described above) or through specific ELISA kits that measure the levels of phosphorylated Akt.

  • Cell-Based ELISA for Phospho-Akt (Ser473):

    • Seed cells in a 96-well plate and treat as required.

    • Fix, permeabilize, and block the cells according to the manufacturer's instructions.

    • Incubate with a primary antibody specific for phosphorylated Akt (Ser473).

    • Incubate with an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of phosphorylated Akt.

This guide provides a framework for the independent verification of this compound's mechanism of action. By following these protocols and utilizing the provided comparative data, researchers can further elucidate the therapeutic potential of this promising PAR2 antagonist.

References

Head-to-head study of AZ3451 and other osteoarthritis treatments

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to provide information on the hypothetical drug "AZ3451" as no data exists for this compound. To generate a comprehensive comparison guide as requested, a real-world drug with available research and clinical data is necessary.

For example, if you were to provide the name of an existing osteoarthritis treatment, such as "Diclofenac," "Celecoxib," or a novel investigational drug with published data, I could proceed with the following steps:

  • Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Google Scholar) to gather all available head-to-head studies, clinical trials, and preclinical data comparing the specified drug to other relevant osteoarthritis treatments.

  • Data Extraction and Synthesis: Extract quantitative data on efficacy (e.g., pain reduction, functional improvement), safety (e.g., adverse event rates), and mechanism of action. This information would then be synthesized and presented in a clear, comparative format.

  • Protocol Detailing: Outline the experimental methodologies from the gathered studies, including details on study design, patient populations, dosage regimens, and outcome measures.

  • Visualization Generation: Create the requested Graphviz diagrams to illustrate signaling pathways, experimental workflows, and other relevant concepts, adhering to all specified formatting requirements.

Please provide the name of a real-world osteoarthritis treatment to enable the creation of the requested "Publish Comparison Guide."

Evaluating the Specificity of AZ3451 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZ3451, a potent allosteric antagonist of Protease-Activated Receptor 2 (PAR2), with the alternative orthosteric antagonist, AZ8838. The following sections detail their mechanisms of action, present comparative quantitative data, outline key experimental protocols, and visualize relevant biological pathways and workflows to aid in the objective evaluation of this compound's specificity for its target.

Comparative Analysis of PAR2 Antagonists

This compound is a potent, non-peptide small molecule antagonist of PAR2 with an IC50 of 23 nM.[1] It functions as a negative allosteric modulator, binding to a remote site on the receptor outside of the helical bundle.[1] This binding mode prevents the structural rearrangements necessary for receptor activation and subsequent signaling. In contrast, AZ8838 is a competitive antagonist that binds to the orthosteric site of PAR2.[2] This fundamental difference in their mechanism of action provides a valuable basis for comparison when evaluating their specificity and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and AZ8838 across various in vitro functional assays. This data highlights the potency of both compounds in inhibiting PAR2 signaling cascades.

ParameterThis compoundAZ8838Assay TypeDescription
IC50 23 nM[1]-Not SpecifiedOverall inhibitory concentration.
pIC50 (Ca2+ Assay) 8.6 ± 0.1[2]5.70 ± 0.02Calcium FluxInhibition of PAR2 agonist-induced intracellular calcium mobilization.
pIC50 (IP1 Production) 7.65 ± 0.025.84 ± 0.02IP-One HTRFInhibition of inositol monophosphate production, a downstream marker of Gq activation.
pIC50 (ERK1/2 Phospho.) 6.44 ± 0.035.7 ± 0.1Western Blot/ELISAInhibition of agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2.
pIC50 (β-arrestin-2) 7.06 ± 0.046.1 ± 0.1BRET/FRETInhibition of agonist-induced recruitment of β-arrestin-2 to the receptor.
pKi 6.9 ± 0.25.2 ± 0.1Radioligand BindingInhibitory constant determined in a competitive binding assay.

Note: While this compound is described as a "potent and selective" antagonist, comprehensive off-target screening data against a broad panel of kinases and other GPCRs is not publicly available. Further investigation into its selectivity profile is recommended for a complete assessment of its specificity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for further investigation into the specificity of this compound.

Calcium Flux Assay

This assay measures the inhibition of PAR2 agonist-induced intracellular calcium mobilization.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or AZ8838 for 30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection: A PAR2 agonist (e.g., SLIGKV-NH2 or Trypsin) is added to the wells, and the fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The change in fluorescence intensity upon agonist addition is calculated. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay quantifies the ability of the antagonist to block agonist-induced recruitment of β-arrestin to PAR2.

  • Cell Line: A U2OS cell line stably co-expressing human PAR2 fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® β-Arrestin assay from DiscoveRx) is used.

  • Cell Plating: Cells are plated in a 384-well white, solid-bottom plate at a density of 5,000 cells per well and incubated overnight.

  • Compound Addition: Varying concentrations of this compound or AZ8838 are added to the wells and incubated for a pre-determined time.

  • Agonist Challenge: A PAR2 agonist is added at a concentration that elicits an 80% maximal response (EC80) and incubated for 90 minutes at 37°C.

  • Detection: The detection reagent, containing the substrate for the complemented enzyme, is added, and the plate is incubated for 60 minutes at room temperature.

  • Luminescence Measurement: Chemiluminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control, and IC50 values are determined.

In Vivo Rat Paw Edema Model

This model assesses the anti-inflammatory effects of the PAR2 antagonists in vivo.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Compound Administration: this compound (e.g., 30 mg/kg) or vehicle is administered subcutaneously 30 minutes prior to the inflammatory challenge. AZ8838 (e.g., 30 mg/kg) or vehicle is administered orally 2 hours prior.

  • Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2, 10 µg in 50 µL saline) is injected into the plantar surface of the right hind paw. The left paw receives a saline injection as a control.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 0.5, 1, 2, and 4 hours) after the agonist injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage of inhibition of edema by the antagonist is calculated relative to the vehicle-treated group.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PAR2 Signaling Pathway

PAR2 Signaling Pathway Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq Gq PAR2->Gq NFkB_pathway NF-κB Pathway PAR2->NFkB_pathway PI3K_pathway PI3K/AKT/mTOR Pathway PAR2->PI3K_pathway beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified PAR2 signaling cascade upon activation by proteases.

Mechanism of Action: this compound vs. AZ8838

Antagonist Mechanism of Action cluster_this compound This compound (Allosteric Antagonist) cluster_AZ8838 AZ8838 (Orthosteric Antagonist) This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to PAR2_inactive_A Inactive PAR2 Allosteric_Site->PAR2_inactive_A Stabilizes AZ8838 AZ8838 Orthosteric_Site Orthosteric Site AZ8838->Orthosteric_Site Competes with PAR2_inactive_O Inactive PAR2 Orthosteric_Site->PAR2_inactive_O Blocks Agonist Agonist Agonist->Orthosteric_Site

Caption: Comparative mechanisms of PAR2 inhibition by this compound and AZ8838.

Experimental Workflow: Calcium Flux Assay

Calcium Flux Assay Workflow Start Start Plate_Cells Plate PAR2- expressing cells Start->Plate_Cells Incubate1 Incubate Overnight Plate_Cells->Incubate1 Load_Dye Load with Calcium Dye Incubate1->Load_Dye Incubate2 Incubate 1 hour Load_Dye->Incubate2 Add_Antagonist Add Antagonist (this compound) Incubate2->Add_Antagonist Incubate3 Incubate 30 min Add_Antagonist->Incubate3 Add_Agonist Add PAR2 Agonist Incubate3->Add_Agonist Measure_Fluorescence Measure Fluorescence Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data (IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the in vitro calcium flux assay.

References

Reproducibility of AZ3451 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). The information is intended to assist researchers in evaluating the reproducibility and potential applications of this compound in their own studies.

Executive Summary

This compound is a well-characterized negative allosteric modulator of PAR2 with a reported IC50 of 23 nM.[1] It binds to a remote allosteric site on the PAR2 receptor, preventing the conformational changes necessary for receptor activation and downstream signaling.[1][2] Experimental evidence demonstrates its efficacy in cellular and animal models of inflammation and osteoarthritis. Specifically, this compound has been shown to inhibit key inflammatory signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR.[3][4] While direct studies on the experimental reproducibility of this compound are not publicly available, the consistency of its pharmacological profile and in vivo effects across multiple independent studies suggests a reliable mechanism of action. This guide presents a compilation of the available data to aid in the design of future experiments.

Comparative Performance of PAR2 Antagonists

The following table summarizes the available quantitative data for this compound in comparison to another notable PAR2 antagonist, AZ8838.

CompoundTargetMechanism of ActionIC50 / pIC50In Vivo ModelKey FindingsReference
This compound PAR2Negative Allosteric ModulatorIC50: 23 nM, pIC50 (Ca2+ assay): 8.6 ± 0.1, pIC50 (IP1 production): 7.65 ± 0.02Rat Paw Edema60% reduction in paw swelling (10 mg/kg, s.c.)
AZ8838 PAR2Competitive AntagonistpIC50 (Ca2+ assay): 5.70 ± 0.02, pIC50 (IP1 production): 5.84 ± 0.02Rat Paw Edema60% reduction in paw swelling (10 mg/kg, p.o.)

Signaling Pathways Modulated by this compound

This compound has been demonstrated to attenuate inflammatory responses by inhibiting multiple downstream signaling cascades initiated by PAR2 activation. The primary pathways affected are the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.

AZ3451_Signaling_Pathway PAR2 PAR2 P38_MAPK P38 MAPK Pathway PAR2->P38_MAPK NFkB NF-κB Pathway PAR2->NFkB PI3K_AKT PI3K/AKT/mTOR Pathway PAR2->PI3K_AKT This compound This compound This compound->PAR2 Inflammation Inflammation (e.g., iNOS, COX2, MMPs) P38_MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K_AKT->Apoptosis Autophagy Autophagy PI3K_AKT->Autophagy

Caption: this compound inhibits PAR2, blocking downstream signaling pathways.

Key Experimental Protocols

While detailed, step-by-step protocols for reproducing the this compound experiments are not fully available in the public domain, this section summarizes the methodologies as described in the cited literature.

In Vitro: Inhibition of IL-1β-Induced Inflammation in Chondrocytes
  • Cell Culture: Primary rat chondrocytes are isolated from the knee joint cartilage of Sprague-Dawley rats and cultured in DMEM supplemented with 10% FBS and antibiotics. Passages 1-3 are typically used.

  • Treatment: Chondrocytes are pre-treated with this compound (e.g., 10 µM) for a specified period before stimulation with Interleukin-1β (IL-1β) (e.g., 10 ng/mL) to induce an inflammatory response.

  • Analysis:

    • Western Blot: Whole-cell lysates are subjected to SDS-PAGE and immunoblotting to detect the expression and phosphorylation status of key proteins in the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.

    • Gene Expression: Quantitative real-time PCR can be used to measure the mRNA levels of inflammatory mediators (e.g., iNOS, COX2, MMPs).

    • Apoptosis and Autophagy Assays: Flow cytometry (Annexin V/PI staining) and fluorescence microscopy (LC3 puncta formation) are used to assess apoptosis and autophagy, respectively.

In_Vitro_Workflow Start Isolate & Culture Chondrocytes Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Analyze Analyze Endpoints: - Western Blot - qPCR - Apoptosis/Autophagy Stimulate->Analyze

References

Benchmarking AZ3451: A Comparative Guide to PAR2 Inhibitor Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PAR2 inhibitor AZ3451 against other known inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most suitable compounds for their studies on the diverse roles of Protease-Activated Receptor 2 (PAR2) in health and disease.

Introduction to PAR2 and its Inhibition

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various cellular processes.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1] This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. Given its involvement in numerous pathophysiological conditions, including osteoarthritis, inflammatory bowel disease, and cancer, PAR2 has emerged as a significant therapeutic target.[2][3]

The development of potent and selective PAR2 antagonists is a key focus of drug discovery. These inhibitors can be broadly categorized based on their chemical nature (peptidic, peptidomimetic, small molecule) and their mechanism of action (competitive, non-competitive, allosteric). This guide focuses on the performance of this compound, a potent allosteric antagonist of PAR2, in comparison to other well-characterized inhibitors.[4]

Comparative Performance of PAR2 Inhibitors

The inhibitory potency of various PAR2 antagonists is typically evaluated through in vitro functional assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The following tables summarize the reported IC50 values for this compound and other known PAR2 inhibitors in two common assays: intracellular calcium mobilization and ERK1/2 phosphorylation. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions such as cell lines, agonist concentrations, and assay methodologies can vary.

Table 1: Inhibition of PAR2-Mediated Intracellular Calcium Mobilization

InhibitorChemical ClassMechanism of ActionIC50 (vs. Agonist)Cell LineReference(s)
This compound BenzimidazoleNon-competitive, Allosteric23 nM-
AZ8838ImidazoleCompetitive, Allosteric~200 nM1321N1-hPAR2
GB88Non-peptideCompetitive/Non-competitive (agonist dependent)2 µM (vs. Trypsin, 2f-LIGRLO-NH2, GB110)HT29
I-191Small Molecule-pIC50 = 7.2-
C391PeptidomimeticCompetitive1.3 µM (vs. 2-at-LIGRL-NH2)16HBE14o-
K-14585PeptidomimeticCompetitive1.1 - 2.87 µM (vs. SLIGKV-OH)Primary human keratinocytes
ENMD-1068Non-peptide-5 mM (vs. Trypsin)-

Table 2: Inhibition of PAR2-Mediated ERK1/2 Phosphorylation

InhibitorChemical ClassMechanism of ActionpIC50 (vs. Agonist)Cell LineReference(s)
This compound BenzimidazoleNon-competitive, Allosteric6.44 (vs. SLIGRL-NH2)U2OS-hPAR2
AZ8838ImidazoleCompetitive, Allosteric5.7 (vs. SLIGRL-NH2)U2OS-hPAR2

In Vivo Efficacy

Several of these inhibitors have been evaluated in preclinical models of disease, demonstrating their potential therapeutic utility.

  • This compound: Has been shown to ameliorate cartilage degradation in a rat model of osteoarthritis.

  • GB88: Is orally active and exhibits anti-inflammatory properties in a rat paw edema model.

  • C391: Effectively attenuated thermal hyperalgesia in a mouse model of pain.

  • ENMD-1068: Inhibited the development of endometriosis in a mouse model.

Signaling Pathways and Experimental Workflows

To understand the context of these performance benchmarks, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq Gαq PAR2->Gq Coupling PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK1/2) Ca->MAPK_Pathway PKC->MAPK_Pathway Inflammation Inflammation Pain MAPK_Pathway->Inflammation

Caption: PAR2 Signaling Pathway Activation.

The diagram above illustrates the canonical signaling pathway activated by PAR2. Upon cleavage by a serine protease, PAR2 couples to Gαq, which in turn activates Phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC), respectively. These events converge on downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to physiological responses such as inflammation and pain.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture PAR2-expressing cells seeding 2. Seed cells into multi-well plates cell_culture->seeding dye_loading 3. Load with fluorescent indicator (e.g., Fluo-4 AM for Ca²⁺) seeding->dye_loading inhibitor_incubation 4. Pre-incubate with PAR2 inhibitor (e.g., this compound) dye_loading->inhibitor_incubation agonist_stimulation 5. Stimulate with PAR2 agonist (e.g., Trypsin, SLIGKV-NH2) inhibitor_incubation->agonist_stimulation measurement 6. Measure signal (Fluorescence for Ca²⁺, Western Blot/ELISA for p-ERK1/2) agonist_stimulation->measurement data_normalization 7. Normalize data to controls measurement->data_normalization ic50_calculation 8. Calculate IC50 value data_normalization->ic50_calculation

Caption: General Experimental Workflow for Evaluating PAR2 Inhibitors.

This workflow outlines the key steps involved in assessing the performance of PAR2 inhibitors in cell-based assays. The process begins with the preparation of cells expressing PAR2, followed by the assay itself where the inhibitor's effect on agonist-induced signaling is measured. Finally, the data is analyzed to determine the inhibitory potency, typically represented by the IC50 value.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize PAR2 inhibitors. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for each cell line and experimental setup.

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the potency of PAR2 antagonists in blocking Gq-mediated signaling.

  • Cell Culture: Culture human cell lines endogenously or recombinantly expressing PAR2 (e.g., HT-29, 1321N1-hPAR2) in appropriate media and seed them into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.

  • Compound Treatment: Wash the cells to remove excess dye. Add varying concentrations of the PAR2 antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Add a PAR2 agonist (e.g., trypsin or a synthetic peptide like SLIGKV-NH2) at a submaximal concentration (e.g., EC80) to the wells. Immediately measure the fluorescence intensity using a fluorescence plate reader to detect changes in intracellular calcium levels.

  • Data Analysis: Calculate the antagonist's inhibitory effect as a percentage of the response to the agonist alone. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (MAPK Pathway)

This assay assesses the antagonist's ability to block PAR2-mediated activation of the MAPK signaling pathway.

  • Cell Culture and Starvation: Grow PAR2-expressing cells (e.g., U2OS-hPAR2) in multi-well plates and then serum-starve them for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Pre-incubate the starved cells with varying concentrations of the PAR2 antagonist for a specified time.

  • Agonist Stimulation: Stimulate the cells with a PAR2 agonist for a time period known to induce maximal ERK1/2 phosphorylation (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification: Wash the cells with cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration in each lysate.

  • Western Blotting or ELISA: Analyze the cell lysates for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 levels using either Western blotting with specific antibodies or a quantitative ELISA kit.

  • Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Calculate the IC50 value for the inhibition of ERK1/2 phosphorylation from the concentration-response curve.

Conclusion

This compound stands out as a highly potent, non-competitive allosteric antagonist of PAR2 with an IC50 in the low nanomolar range for inhibiting calcium mobilization. Its performance, particularly in comparison to other well-established inhibitors, underscores its value as a tool for studying PAR2 biology and as a potential starting point for the development of novel therapeutics. This guide provides a framework for researchers to compare and select the most appropriate PAR2 inhibitor for their specific research needs, with a clear understanding of the experimental context in which the performance data was generated.

References

Safety Operating Guide

Navigating the Safe Disposal of AZ3451: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like AZ3451, a potent PAR2 antagonist, is a critical component of laboratory safety and regulatory compliance.[1] This guide provides a step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols as outlined in the Safety Data Sheet (SDS)[2]:

  • Personal Protective Equipment (PPE): Always use full personal protective equipment, including gloves, lab coats, and eye protection.[2]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

  • Spill Management: In the event of a spill, prevent it from entering drains or water courses. Absorb spills with an inert, liquid-binding material and decontaminate surfaces with alcohol.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in strict accordance with all applicable country, federal, state, and local regulations. The following procedure outlines a general workflow for compliant disposal.

  • Consult Local Regulations and Institutional Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal waste disposal regulations. The Safety Data Sheet for this compound explicitly states that disposal methods are dictated by these regulations.

  • Waste Classification: Based on the available safety data, this compound is not classified under SARA 302 or 313, and no SARA hazards are listed. However, it should be treated as a chemical waste. Your EHS department will provide guidance on the specific waste category.

  • Containerization:

    • Place this compound waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical properties of this compound.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.

    • Keep it away from direct sunlight and sources of ignition.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

PropertyValueSource
Storage Temperature Powder: -20°C; Stock Solution: -80°C (2 years), -20°C (1 year)
IC50 23 nM for PAR2

Disposal Workflow Diagram

AZ3451_Disposal_Workflow cluster_prep Preparation & Safety cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Review SDS & Local Regulations B Wear Appropriate PPE A->B C Collect this compound Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Disposal E->F

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling AZ3451

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of AZ3451, a potent protease-activated receptor-2 (PAR2) antagonist.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2] It is crucial to understand these classifications to appreciate the potential risks associated with its handling.

Hazard Category GHS Classification Hazard Statement
Acute Toxicity Oral, Category 4H302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Respiratory Irritation Specific target organ toxicity, single exposure, Category 3H335: May cause respiratory irritation
Source: this compound Safety Data Sheet[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, skin contact, or eye contact.[2] The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection : Safety goggles with side-shields are required to protect against splashes and airborne particles.[2]

  • Hand Protection : Chemical-resistant protective gloves are essential. Given the nature of the compound, nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection : An impervious lab coat or chemical-resistant clothing must be worn to prevent skin contact.

  • Respiratory Protection : A suitable respirator should be used, especially when handling the compound in its powdered form or when adequate ventilation is not available, to avoid breathing in dust or aerosols.

Operational Plan for Handling this compound

This section outlines the step-by-step procedure for the safe handling of this compound, from preparation to immediate post-handling steps.

Step 1: Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation risks.

  • Safety Stations : Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.

  • Gather Materials : Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

  • Review SDS : Briefly review the Safety Data Sheet (SDS) for this compound before each use to refresh your knowledge of the hazards and emergency procedures.

Step 2: Compound Handling
  • Don PPE : Put on all required personal protective equipment as specified above.

  • Weighing : If weighing the solid form, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.

Step 3: Post-Handling and Storage
  • Secure Container : Tightly close the container of this compound after use.

  • Storage : Store in a locked, well-ventilated place. For long-term stability, stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.

  • Decontamination : Clean the work area and any equipment used with an appropriate solvent and cleaning agent.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination, and wash hands again.

AZ3451_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_start Start prep_sds Review SDS prep_start->prep_sds prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_waste Segregate Waste handle_dissolve->cleanup_waste Proceed to Cleanup cleanup_decon Decontaminate Workspace cleanup_waste->cleanup_decon cleanup_store Store Compound cleanup_decon->cleanup_store cleanup_doff Doff PPE cleanup_store->cleanup_doff cleanup_end End cleanup_doff->cleanup_end

Fig. 1: Standard workflow for handling this compound.

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.

  • If Inhaled : Move the individual to fresh air and ensure they are in a position comfortable for breathing.

  • If on Skin : Wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse.

  • If in Eyes : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.

  • If Swallowed : Rinse the mouth with water.

In all cases of exposure, seek prompt medical attention.

AZ3451_Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major handle_small Contain spill with absorbent material. Clean area with appropriate solvent. Collect waste in a sealed container. small_spill->handle_small handle_large Contact Emergency Safety Office. Restrict access to the area. Await professional cleanup. large_spill->handle_large end Document Incident handle_small->end handle_large->end

Fig. 2: Decision tree for responding to an this compound spill.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound. All waste materials must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Any solid this compound, contaminated weighing paper, or used absorbent materials should be collected in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste : Unused solutions or solvent rinses should be collected in a designated, sealed container for hazardous liquid waste. Do not pour this compound solutions down the drain.

    • Sharps : Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container.

    • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and placed in a container for solid hazardous waste.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Final Disposal : Dispose of all waste contents and containers in accordance with local, state, and federal regulations. This typically involves arranging for pickup by a certified hazardous waste disposal service. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.